Product packaging for Leuprolide (1-3)(Cat. No.:CAS No. 35925-21-4)

Leuprolide (1-3)

Cat. No.: B1674836
CAS No.: 35925-21-4
M. Wt: 452.5 g/mol
InChI Key: OHCMNYPOVOHMJR-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Gonadotropin-Releasing Hormone (GnRH) Analog Development

The history of GnRH analog development is rooted in the isolation and characterization of native GnRH in the early 1970s by Nobel laureates Roger Guillemin and Andrew Schally. mdpi.comwikipedia.orgnih.gov This groundbreaking discovery revealed GnRH as a decapeptide crucial for regulating reproductive function by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.comwikipedia.org

Following the elucidation of the amino acid sequence of GnRH, researchers embarked on drug discovery programs aimed at creating synthetic analogs with altered pharmacological properties. nih.gov The goal was to develop compounds that could either stimulate or suppress gonadotropin release more effectively or for a longer duration than the native hormone. nih.govwikipedia.org Early research focused on modifying the decapeptide structure, typically involving substitutions at positions 6, 9, and 10, to enhance receptor binding affinity and increase resistance to enzymatic degradation. mdpi.comnih.govwikipedia.org It is estimated that over 2000 different analogs of GnRH have been synthesized since the 1970s. researchgate.netoup.com This extensive research led to the development of both GnRH agonists and antagonists, each with distinct mechanisms of action on the GnRH receptor. mdpi.comwikipedia.orgresearchgate.net

Leuprolide as a Paradigm in Synthetic Peptide Agonist Research

Leuprolide emerged as one of the first synthetic GnRH analogs to enter clinical development and is considered a paradigm in synthetic peptide agonist research. mdpi.comnih.gov Discovered around 1973 by Takeda Pharmaceutical Company, it was subsequently developed in collaboration with Abbott Laboratories. nih.gov Leuprolide is classified as a GnRH receptor superagonist. nih.govdrugbank.com

Its design involves specific modifications to the native GnRH sequence. Notably, leuprolide incorporates a D-leucyl residue at position 6 and an N-ethylprolinamide at the C-terminus (position 9, with the deletion of Gly-NH2 at position 10 found in native GnRH). nih.govwikipedia.orgwikidata.org These structural changes are critical to its function. The substitution of the L-amino acid at position 6 with a D-amino acid makes the peptide more resistant to enzymatic degradation by peptidases, significantly increasing its circulating half-life compared to native GnRH (approximately three hours for leuprolide versus three to four minutes for GnRH). nih.govdrugbank.comnih.gov The modification at the C-terminus also contributes to its enhanced potency and duration of action.

As a GnRH agonist, leuprolide binds to the GnRH receptor on pituitary gonadotropic cells. nih.govdrugbank.comaemps.es Unlike the pulsatile release of native GnRH required for normal gonadotropin secretion, continuous exposure to an agonist like leuprolide initially causes a surge in LH and FSH release (known as the "flare effect"). mdpi.comnih.govwikipedia.org However, this sustained, non-pulsatile stimulation leads to the desensitization and downregulation of GnRH receptors on the pituitary gland. mdpi.comnih.govaemps.es This downregulation ultimately results in a profound and sustained suppression of LH and FSH secretion, which in turn reduces the production of gonadal sex steroids like testosterone (B1683101) and estradiol. nih.govdrugbank.comaemps.esbachem.com This paradoxical anti-fertility or suppressive effect, observed with continuous administration of potent GnRH agonists, was a key discovery in the development of these analogs. researchgate.net

The chemical synthesis of leuprolide has been a subject of research, with methods including solid-phase and solution-phase peptide synthesis being explored for its production. cpcscientific.comresearchgate.net The first industrial preparation was introduced in 1977, utilizing both routes, with the solution route being better suited for large-scale manufacturing. cpcscientific.com More recent research has explored high-efficiency and green approaches to leuprolide synthesis, including continuous-flow systems. jlu.edu.cnacs.org

Scope and Research Significance of Leuprolide Studies

Research into leuprolide has significantly impacted chemical biology and peptide research by providing a model for understanding peptide-receptor interactions, the effects of amino acid substitutions on peptide pharmacokinetics and pharmacodynamics, and strategies for peptide synthesis and delivery. The development of leuprolide and other GnRH analogs has demonstrated the therapeutic potential of manipulating endogenous peptide hormones through synthetic mimetics. mdpi.comnih.gov

Studies on leuprolide have contributed to understanding the complex regulation of the HPG axis and the consequences of sustained GnRH receptor activation versus pulsatile stimulation. wikipedia.orgnih.gov The molecule's ability to induce reversible suppression of gonadal steroids has made it an invaluable tool in research exploring hormone-dependent biological processes. nih.govaemps.es

Furthermore, research into leuprolide's chemical structure and synthesis has driven advancements in peptide chemistry and manufacturing. The need for efficient and scalable synthesis methods has spurred innovation in solid-phase and liquid-phase peptide synthesis techniques. cpcscientific.comresearchgate.netjlu.edu.cnacs.org

The research significance of leuprolide also extends to the development of sustained-release formulations, which are crucial for maintaining continuous exposure and achieving the desired downregulation effect. mdpi.comdrugbank.comnih.gov The development of technologies like biodegradable microspheres for leuprolide delivery has been a notable area of research, impacting the broader field of peptide drug delivery. nih.gov

While the clinical applications of leuprolide are a major driver of its research, the fundamental studies into its chemical properties, interaction with the GnRH receptor, and metabolic fate continue to be significant for the development of next-generation peptide therapeutics and a deeper understanding of peptide biology.

Selected Research Findings Related to Leuprolide's Chemical Biology:

FeatureNative GnRH SequenceLeuprolide Sequence (Modifications Highlighted)Significance of ModificationReference
Amino Acid SequencepGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt Increased resistance to enzymatic degradation, enhanced potency. nih.govmdpi.comwikidata.org
LengthDecapeptide (10 amino acids)Nonapeptide (9 amino acids)Result of C-terminal modification. nih.govdrugbank.com
Half-life (approximate)3-4 minutes3 hoursIncreased metabolic stability due to D-Leu substitution. nih.govdrugbank.com
Receptor InteractionBinds to GnRH receptor, pulsatile release stimulates LH/FSHBinds to GnRH receptor, continuous exposure leads to downregulationEnables therapeutic suppression of gonadotropins and sex steroids. mdpi.comdrugbank.comaemps.es
Chemical Synthesis ApproachesPrimarily peptide synthesisSolid-phase, Solution-phase, Continuous-flow peptide synthesisEvolution of methods for efficient and large-scale production. cpcscientific.comresearchgate.netjlu.edu.cnacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N6O5 B1674836 Leuprolide (1-3) CAS No. 35925-21-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35925-21-4

Molecular Formula

C22H24N6O5

Molecular Weight

452.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H24N6O5/c29-19-6-5-16(26-19)20(30)27-17(8-13-10-23-11-25-13)21(31)28-18(22(32)33)7-12-9-24-15-4-2-1-3-14(12)15/h1-4,9-11,16-18,24H,5-8H2,(H,23,25)(H,26,29)(H,27,30)(H,28,31)(H,32,33)/t16-,17-,18-/m0/s1

InChI Key

OHCMNYPOVOHMJR-BZSNNMDCSA-N

SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Appearance

Solid powder

Other CAS No.

35925-21-4

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XHW

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leuprolide (1-3);  Leuprorelin

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Leuprolide

Primary Structure and Amino Acid Sequence Analysis

Leuprolide is an oligopeptide composed of nine amino acid residues joined in sequence. The primary structure of Leuprolide is pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-D-leucyl-leucyl-arginyl-N-ethylprolinamide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt). nih.govwikipedia.orggenscript.comsigmaaldrich.commedkoo.com This sequence is a modification of the natural decapeptide GnRH, with a D-leucyl residue at position 6 and an N-ethylprolinamide at the C-terminus replacing Gly-NH2 at position 10. nih.govwikipedia.orggenscript.com The presence of the D-leucyl residue at position 6 is a key modification that contributes to Leuprolide's increased potency and longer half-life compared to native GnRH. nih.govwikipedia.orggenscript.com

Solution State Conformational Studies

The conformational behavior of Leuprolide in solution has been extensively studied using various spectroscopic and computational techniques to understand its three-dimensional structure and flexibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. Studies on Leuprolide have utilized both one-dimensional (1D) and two-dimensional (2D) NMR experiments to gain insights into its structure. researchgate.netnih.govresearchgate.netresearchgate.net

1D 1H NMR spectra provide information on the types of protons present and their chemical environments. 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for assigning resonances and identifying through-bond and through-space correlations, respectively. researchgate.net TOCSY experiments reveal connectivities between protons within the same amino acid residue, aiding in the assignment of spin systems. researchgate.net NOESY experiments, on the other hand, show cross-peaks between protons that are spatially close to each other, regardless of whether they are directly bonded. intermediateorgchemistry.co.uk Analysis of these cross-peaks provides distance constraints that are crucial for determining the three-dimensional structure. intermediateorgchemistry.co.uk

Studies using 2D NMR, including TOCSY and NOESY, in solvents like DMSO-d6 and D2O have been conducted to investigate the conformational behavior of Leuprolide. researchgate.netnih.govresearchgate.net For instance, NOESY spectra in aqueous/deuterated methanol (B129727) solution have revealed short-range nOe connectivities (i, i+1), indicating the flexibility of the molecule. researchgate.net

The Nuclear Overhauser Effect (NOE) is a phenomenon observed in NMR where the intensity of a signal from one nucleus is affected by the saturation of another spatially close nucleus. intermediateorgchemistry.co.uk NOE data provide crucial distance information between protons, which is fundamental for determining the three-dimensional structure of molecules in solution. intermediateorgchemistry.co.uk

Molecular Dynamics (MD) Simulations and Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. mdpi.com MD simulations allow for the exploration of the conformational space of a molecule, providing insights into its flexibility and the different conformations it can adopt in solution. mdpi.comdovepress.commpg.defrontiersin.org

Detailed MD simulations have been employed to study the conformational behavior of Leuprolide in various solutions, complementing experimental NMR data. researchgate.netnih.gov These simulations can help to visualize the dynamic nature of the peptide and identify frequently sampled conformations. Exploring the conformational space through MD simulations is valuable, especially when experimental structural data like crystallography for receptor targets are unavailable. researchgate.netnih.gov MD simulations can also be used to generate different conformers and explore potential ligand-binding conformations. mdpi.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. harvard.edumdpi.com CD spectroscopy in the far-UV region (185-250 nm) is particularly useful for determining the secondary structure elements of peptides and proteins, such as alpha-helices, beta-sheets, and random coils. harvard.edumdpi.com

CD spectroscopy has been used to characterize the secondary structure of Leuprolide in solution. nih.govjst.go.jpdovepress.comnih.gov Studies have shown that Leuprolide can display different preferred conformations depending on the solution conditions. nih.gov For example, in water, Leuprolide has been reported to exhibit an unstructured pattern characteristic of a random coil conformation, depicted by a single large negative peak at around 200 nm. dovepress.comnih.gov In the presence of secondary structure-inducing solvents like trifluoroethanol (TFE), CD studies have shown changes in the spectrum, indicating the adoption of more ordered structures, such as a nascent helix at low pH or a high population beta-turn at slightly acidic pH in TFE/water mixtures. nih.govproquest.com The number of amino acids in a peptide chain, such as the nine amino acids in Leuprolide, can influence its secondary structure in different solvents. dovepress.comnih.gov

Compound Names and PubChem CIDs

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization

Studies utilizing FTIR spectroscopy have been employed to characterize Leuprolide and its conjugates nih.govnih.gov. For instance, FTIR analysis has been used to confirm the formation of amide bonds in Leuprolide conjugates with fatty acids, observing characteristic peaks associated with amide vibrations nih.gov. Changes in wavenumber in the FTIR spectra can indicate alterations in the functional groups and structure upon conjugation nih.gov. FTIR, in conjunction with other techniques like NMR and differential scanning calorimetry (DSC), has also been used for the physicochemical characterization of Leuprolide and its complexes, such as the zinc-leuprolide complex nih.gov. These analyses help to understand the structural integrity and potential interactions of Leuprolide in different formulations or complex formations nih.gov.

Structural Elucidation of Leuprolide Analogs and Derivatives

The structural elucidation of Leuprolide analogs and derivatives is crucial for understanding how modifications to the peptide sequence affect its conformation and activity researchgate.netnih.gov. Various analytical techniques, particularly NMR spectroscopy and molecular dynamics simulations, have been instrumental in this process researchgate.netnih.govnih.gov.

Research on Leuprolide analogs has focused on substitutions at different positions to investigate their impact on structure and function nih.govresearchgate.net. For example, studies have explored analogs with modifications at positions 4 and 6 nih.gov. NMR spectroscopy has provided experimental evidence for the U-turn-like structure, characterized as a beta-hairpin conformation, in Leuprolide and several analogs in dimethylsulfoxide nih.gov. Modifications, such as the incorporation of NMeSer at position 4, have been shown to influence the enzymatic stability and can lead to the formation of additional backbone turns nih.gov.

Molecular dynamics simulations complement experimental data by providing a dynamic view of the peptide's conformational space and exploring low-energy states researchgate.netnih.govmdpi.com. These studies help in understanding how amino acid substitutions or modifications to the termini affect the flexibility and preferred conformations of Leuprolide analogs researchgate.netnih.gov. The comparison of conformational behavior between Leuprolide and its analogs in different solvents also aids in identifying structural features that are important for their biological activity researchgate.netnih.gov.

Structure-Activity Relationship (SAR) Studies and Bioactive Conformation Identification

Structure-Activity Relationship (SAR) studies are fundamental to understanding how variations in the chemical structure of Leuprolide and its analogs correlate with their biological activity, particularly their affinity for the GnRH receptor and their ability to modulate downstream effects researchgate.netnih.govwikipedia.orgmdpi.comnih.govguidetomalariapharmacology.org. Identifying the bioactive conformation – the specific three-dimensional structure that binds to the receptor and elicits a biological response – is a key goal of these studies researchgate.netnih.govmdpi.com.

SAR analysis on peptides often involves systematically modifying amino acid residues and assessing the impact on binding affinity and efficacy mdpi.commdpi.comresearchgate.net. For GnRH analogs, including Leuprolide, the presence of a D-amino acid substitution at position 6 is a common feature associated with increased potency and stability compared to the native hormone nih.govmdpi.com. This modification influences the peptide's conformation, favoring turn structures that are believed to be important for receptor interaction researchgate.netnih.govmdpi.comnih.gov.

Studies have shown that the conformational requirements for agonistic activity of GnRH analogs involve specific turn types in certain segments of the peptide researchgate.netnih.gov. NMR and molecular dynamics simulations have been used to propose bioactive conformations based on structural features observed in active analogs researchgate.netnih.gov. While crystallographic data for the GnRH receptor bound to ligands is limited, computational modeling and experimental data from SAR studies help in inferring the likely binding modes and the peptide conformations involved in receptor activation researchgate.netnih.govmdpi.comresearchgate.net.

SAR studies also explore the effects of modifications on enzymatic stability and other pharmacokinetic properties, which are influenced by the peptide's structure and flexibility nih.govresearchgate.netnih.gov. For instance, N-methylation of peptide bonds can affect both conformational rigidity and stability against enzymatic degradation researchgate.netnih.gov. Understanding these relationships is vital for the rational design of new Leuprolide analogs with improved pharmacological profiles mdpi.comnih.gov.

Advanced Synthetic Methodologies for Leuprolide and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a widely adopted method for producing peptides, including leuprolide. bachem.com In SPPS, the peptide chain is assembled stepwise while anchored to an insoluble polymer resin. bachem.comvapourtec.com This technique simplifies the purification process, as excess reagents and soluble by-products are removed by washing and filtration after each reaction step. bachem.comcpcscientific.com

Boc/Bzl and Fmoc Chemistry Approaches

Two primary chemical strategies dominate SPPS: tert-butyloxycarbonyl/benzyl (Boc/Bzl) and 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu). peptide.com

The Boc/Bzl approach is the classical method in SPPS. seplite.com It uses the acid-labile Boc group for temporary protection of the α-amino group of the incoming amino acid. This protecting group is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.comseplite.com Side-chain functional groups are protected by more stable, benzyl-based groups, which require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin. peptide.compeptide.com The initial industrial synthesis of leuprolide developed in 1977 included a solid-phase route based on Boc/Bzl chemistry. cpcscientific.com While effective, the harsh conditions required for final deprotection can be a limitation, especially for large-scale production. peptide.com

The Fmoc/tBu approach is now more commonly used due to its milder reaction conditions. peptide.com The base-labile Fmoc group is used for Nα-protection and is removed with a weak base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). peptide.comgoogle.com The side-chain protecting groups are acid-labile (e.g., tBu, Trt, Boc, Pbf), which allows for their simultaneous removal with TFA during the final cleavage step. google.com This strategy avoids the use of hazardous strong acids like HF. peptide.com Several patented processes for leuprolide synthesis utilize Fmoc-based SPPS. google.com

Strategy Nα-Protecting Group Deprotection Reagent Side-Chain Protection Final Cleavage Reagent
Boc/Bzl Boc (tert-butyloxycarbonyl)TFA (Trifluoroacetic acid)Benzyl-based (Bzl)HF, TFMSA
Fmoc/tBu Fmoc (9-fluorenylmethyloxycarbonyl)PiperidinetBu-based (tBu, Trt, Pbf)TFA (Trifluoroacetic acid)

Optimization of Coupling and Deprotection Protocols

Optimizing the coupling (amide bond formation) and deprotection steps is critical for maximizing yield and purity in leuprolide synthesis.

Coupling Protocols: The efficiency of the coupling reaction is enhanced by using specific activating reagents. Common coupling agents used in leuprolide synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) when paired with additives such as N-hydroxy-5-norbornene-endo-2,3-dicarboxyimide (HONB) to minimize side reactions like racemization. cpcscientific.comcreative-peptides.com More modern and highly efficient coupling reagents include aminium/uronium salts like HBTU, TBTU, and HATU, often used in combination with bases like N,N-diisopropylethylamine (DIPEA). cpcscientific.comgoogle.comcreative-peptides.com For instance, the coupling of specific amino acids in a leuprolide synthesis has been performed using HBTU/HOBt or DEPBT. google.com The choice of solvent, such as DMF or N-methylpyrrolidone (NMP), also plays a crucial role. google.com

Deprotection Protocols: During the final cleavage and deprotection step with TFA in Fmoc synthesis, reactive carbocations can be generated from the protecting groups, which can lead to unwanted side reactions with sensitive amino acid residues like tryptophan and tyrosine. creative-peptides.com To prevent this, a "cocktail" of scavenging reagents is added to the TFA. Common scavengers include dithiothreitol (DTT), thioanisole, triisopropylsilane (TIS), and water. google.comgoogle.comrsc.org

Utilization of Specific Resins and Reagents

The choice of solid support (resin) is fundamental to the success of SPPS. For leuprolide, which has a C-terminal ethylamide, the strategy often involves a hybrid approach where the protected peptide acid is first synthesized on the resin, cleaved, and then amidated in the solution phase. cpcscientific.com

Resins:

2-Chlorotrityl chloride (2-CTC) resin is frequently used in the Fmoc-based synthesis of leuprolide. cpcscientific.comrsc.org This is a highly acid-sensitive resin that allows the protected peptide to be cleaved under very mild acidic conditions (e.g., dilute TFA), keeping the side-chain protecting groups intact. google.com This protected fragment is then coupled with ethylamine in solution. google.com

Merrifield resin is a classic support used for Boc-based synthesis. peptide.comgoogle.com

Reagents: A variety of reagents are employed throughout the synthesis, as summarized in the table below.

Reagent Type Examples Function
Coupling Reagents HBTU, PyBOP, TBTU, DCC, DEPBT cpcscientific.comgoogle.comgoogle.comActivate the carboxylic acid for amide bond formation
Coupling Additives HOBt, 6-Cl-HOBt, HONB cpcscientific.comgoogle.comgoogle.comSuppress racemization and improve coupling efficiency
Bases DIPEA, Triethylamine (TEA) cpcscientific.comgoogle.comNeutralize protonated amines and facilitate coupling
Deprotection Reagents TFA, Piperidine, HF peptide.comgoogle.comRemove temporary (Nα) and permanent (side-chain) protecting groups
Scavengers DTT, TIS, Thioanisole, Water google.comgoogle.comrsc.orgQuench reactive cations during acid cleavage

Solution-Phase Peptide Synthesis Approaches

Solution-phase synthesis, also known as liquid-phase synthesis, involves carrying out all reactions in a homogeneous solution. While often more labor-intensive due to the need to isolate and purify intermediates after each step, it is highly scalable and can be more cost-effective for large-scale manufacturing. cpcscientific.comgoogle.com

Classical Solution Synthesis Techniques

The first large-scale manufacturing route for leuprolide, developed by Takeda Pharmaceutical, was a solution-phase process. cpcscientific.com This approach is characterized by a fragment condensation strategy with minimal side-chain protection to improve solubility and reduce the number of synthesis steps.

The key features of this classical synthesis were:

Minimal Protection: Only the N-terminus of one fragment (using the Z-group, benzyloxycarbonyl) and the guanidinium group of arginine (using the nitro group, NO₂) were protected. The side chains of histidine, tyrosine, serine, and tryptophan were left unprotected. cpcscientific.com

Fragment Condensation: Two main peptide fragments were synthesized and then coupled together:

Pyr-His-Trp-Ser-Tyr-OH

H-D-Leu-Leu-Arg(NO₂)-Pro-NHEt

Coupling and Deprotection: The fragments were condensed using DCC and HONB as activating agents. The final deprotection of the nitro group from arginine was accomplished using tin(II) chloride (SnCl₂) in aqueous formic acid. cpcscientific.com

Convergent Solution-Phase Methodologies

More modern solution-phase syntheses employ a highly convergent and optimized approach to improve purity and reduce side reactions. cpcscientific.com These methods utilize extensive protection of all reactive functional groups to ensure precise control over the coupling reactions.

A notable convergent strategy involves the synthesis of four separate dimer fragments, which are then systematically coupled to form the full nonapeptide. cpcscientific.com This reduces the complexity of each coupling step and allows for easier purification of the smaller intermediates.

Example of a Convergent Fragment Strategy: cpcscientific.com

Fragment Synthesis: Four protected dipeptide fragments are prepared independently:

Fragment 1: Boc-Arg(Mtr)-Pro-NHEt

Fragment 2: Boc-D-Leu-Leu-OAllyl

Fragment 3: Fmoc-Ser(tBu)-Tyr(tBu)-OAllyl

Fragment 4: Pyr-His(Trt)-OMe

Fragment Coupling: The fragments are deprotected at either the N- or C-terminus and then coupled in a stepwise manner. For instance, after deprotection, Fragment 3 is coupled with Fragment 4, and the resulting tetrapeptide is then coupled with the other deprotected fragments.

Final Deprotection: Once the fully protected nonapeptide is assembled, a final global deprotection step using a TFA and scavenger cocktail yields the final leuprolide product. cpcscientific.com

This convergent methodology, while involving more initial steps to create the fragments, ultimately leads to a higher purity final product with fewer side reactions compared to classical approaches. cpcscientific.com Hybrid strategies that combine SPPS for fragment synthesis and solution-phase for their subsequent condensation are also employed. patsnap.com

Purification and Isolation Techniques for Synthetic Peptides

Following solid-phase peptide synthesis (SPPS) or solution-phase synthesis, the crude peptide product is a complex mixture. waters.com It contains the desired peptide along with various impurities such as deletion or truncated sequences, products with incomplete deprotection of side chains, and residual chemical reagents from the synthesis process. bachem.com Therefore, robust purification and isolation techniques are critical to obtaining a final product of high purity, suitable for its intended application. The properties of a peptide, which are dictated by its amino acid composition and sequence, influence the choice of purification strategy. waters.combachem.com For peptides like leuprolide, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most widely used purification method. bachem.com Alternative techniques like ion-exchange chromatography may also be employed, sometimes in a multi-step process for particularly complex separations. waters.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for determining the purity of synthetic leuprolide. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. bachem.com This technique separates the target peptide from impurities based on their hydrophobicity. bachem.com The crude peptide mixture is loaded onto a non-polar stationary phase, typically C18-modified silica (B1680970), and eluted with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724). waters.combachem.com

An acidic modifier, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase. lcms.cz TFA helps to protonate carboxyl groups and form ion-pairs with positively charged groups on the peptide, which improves chromatographic separation and peak shape by reducing unwanted secondary interactions with the stationary phase. lcms.cz The separation is achieved by applying a gradient, gradually increasing the concentration of the organic solvent in the mobile phase. bachem.comnih.gov This causes less hydrophobic (more polar) impurities to elute first, followed by the target peptide and then more hydrophobic impurities. bachem.com The elution is monitored using a UV detector, typically at a wavelength of 210–220 nm or 278-280 nm. bachem.comwjpls.org

The development of a validated, stability-indicating HPLC method is crucial for quality control, ensuring the identity, purity, and quality of the bulk drug and its formulations. researchgate.netijpda.org Various RP-HPLC methods have been developed for the analysis of leuprolide acetate (B1210297), demonstrating linearity, accuracy, precision, and robustness. researchgate.netwjpls.orgijpda.org

Table 1: Examples of HPLC Conditions for Leuprolide Purity Assessment

Parameter Method 1 creighton.edu Method 2 wjpls.org Method 3 ijpda.org Method 4 researchgate.net
Column C18 MICROSORB-MV™ (4.6 mm × 15 cm) Agilent C18 (250mm x 4.6ID, 5 micron) YMC-Pack ODS-A (150mm X 4.6mm), 3 µ Supelco-C18 (150 × 4.6 mm, 5 μm)
Mobile Phase 77% 0.03 M dibasic ammonium (B1175870) phosphate (B84403) buffer: 23% acetonitrile Methanol (B129727): 0.05% Ortho-phosphoric acid (60:40) Gradient of Mobile Phase A and B* 10 mM sodium acetate buffer: acetonitrile (70:30)
Flow Rate 2.0 mL/min 1.0 mL/min Not specified Not specified
Detection UV at 220 nm UV at 278 nm UV at 220 nm UV detection
Retention Time Not specified 5.56 minutes 12 to 15 min Not specified

*Mobile Phase A: [Buffer (Triethylamine in water): Organic mixture (Acetonitrile: n-Propanol)(60:40)]; Mobile Phase B: (Buffer: Organic mixture)(50:50) ijpda.org

Preparative Chromatography for Scale-Up

Once an analytical HPLC method has been optimized to achieve a good separation of leuprolide from its impurities, the method can be scaled up to preparative chromatography to isolate larger quantities of the pure product. lcms.czwaters.com The primary goal of preparative HPLC is purification and isolation, rather than the quantitative and qualitative analysis performed at the analytical scale. thermofisher.com This scale-up is essential for producing sufficient material for further studies and, ultimately, for manufacturing. waters.com

The process of scaling up involves translating the separation conditions from a small-diameter analytical column to a larger-diameter preparative column. glsciences.com To maintain the resolution and selectivity achieved at the analytical scale, key parameters must be adjusted proportionally. waters.comamazonaws.com The fundamental principle is to keep the linear velocity of the mobile phase constant between the analytical and preparative columns. waters.comglsciences.com

Key calculations for scaling up include:

Flow Rate: The flow rate is increased in proportion to the square of the ratio of the column diameters. glsciences.com

Sample Load: The amount of sample injected is also increased proportionally to the column's cross-sectional area to maximize throughput without compromising purity. glsciences.com

It is crucial that the column chemistry, particle size, and length are kept consistent between the analytical and preparative scales for the most straightforward and successful scale-up. waters.com The optimized analytical method provides the foundation for the preparative run, where fractions of the eluent are collected. lcms.cz These fractions are then analyzed for purity, and those containing the target peptide at the desired specification are pooled together. bachem.com

Characterization of Synthetic Intermediates and Final Products

Throughout the synthesis of leuprolide, particularly in solution-phase approaches, it is necessary to isolate and characterize the chemical intermediates to ensure the correct sequence is being assembled. cpcscientific.com Both the intermediates and the final leuprolide product must undergo rigorous characterization to confirm their identity, structure, and purity. cpcscientific.comkinampark.com A variety of analytical techniques are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool used in this process. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov MS provides information about the molecular weight of the peptide, confirming that the correct amino acids have been coupled and that protecting groups have been successfully removed. lcms.cz For final product characterization, an LC-MS method using a volatile buffer like formic acid is often preferred over one using TFA, as TFA can suppress the ionization signal in the mass spectrometer. lcms.cz Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and specific method for the simultaneous determination and quantification of leuprolide and its analogs or metabolites in various matrices. nih.gov

Amino Acid Analysis (AAA) is another fundamental technique used to characterize leuprolide. kinampark.com This method involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified. kinampark.com By comparing the relative ratios of the detected amino acids to the theoretical composition of leuprolide, AAA confirms the amino acid content of the final product. kinampark.com For instance, histidine and tyrosine can be used to specifically determine the leuprolide content in a formulation, as these amino acids may not be present in excipients like gelatin. kinampark.com

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to investigate the solution conformation of leuprolide, providing detailed structural information. researchgate.net

Table 2: Techniques for Characterization of Leuprolide and Intermediates

Technique Purpose Information Obtained
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification. researchgate.net Purity profile, retention time, quantification of leuprolide and impurities. bachem.comwjpls.org
Mass Spectrometry (MS) / LC-MS Molecular weight determination and structural confirmation. lcms.cz Confirms the mass of intermediates and the final peptide, identifies impurities. nih.gov
Amino Acid Analysis (AAA) Confirmation of amino acid composition and quantification. kinampark.com Verifies the presence and relative ratios of the constituent amino acids in the peptide. kinampark.com
Nuclear Magnetic Resonance (NMR) Elucidation of three-dimensional structure in solution. researchgate.net Provides detailed information on the peptide's conformation. researchgate.net

Molecular Interactions and Receptor Binding Kinetics

Gonadotropin-Releasing Hormone Receptor (GnRHR) Binding Affinity Studies

Binding affinity studies are crucial for understanding the strength of the interaction between leuprolide and its receptor. These studies often involve competitive binding assays using labeled ligands.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the binding affinity of leuprolide for the GnRHR. These assays typically involve incubating membranes from cells expressing the GnRHR (such as HEK 293 cells stably expressing human GnRHR I) with a radiolabeled GnRH analog (e.g., 125I-Tyr6, His5-GnRH or 125I-Triptorelin) in the presence of varying concentrations of leuprolide as a competing ligand nih.govacs.orggoogle.com. The ability of leuprolide to displace the radiolabeled ligand provides an indication of its binding affinity.

Studies have shown that leuprolide binds to GnRHR with high affinity unimi.itunirioja.es. For instance, competitive radioligand binding assays using membranes from HEK 293 cells stably expressing human GnRHR I reported an affinity (IC50) for leuprolide of 0.64 nM nih.gov. Compared to native GnRH, leuprolide and other GnRH agonists like triptorelin (B344507) and goserelin (B1671991) generally exhibit higher affinity for the GnRHR, ranging from 2 to 14-fold lower Kd values depending on the assay unimi.it.

Homogeneous Time-Resolved Fluorescent Assays

Homogeneous Time-Resolved Fluorescent (HTRF) assays can also be utilized to assess GnRHR activation, which is related to ligand binding. While the search results mention HTRF assays in the context of evaluating GnRH receptor antagonists guidetopharmacology.org, this type of assay can also be adapted to study agonist binding and activation by measuring the downstream signaling events triggered by receptor engagement. These assays offer a homogeneous format, reducing the need for washing steps compared to traditional binding assays.

Comparison of Binding Kinetics and Receptor Residence Times

Beyond simple binding affinity (equilibrium dissociation constant, Kd or IC50), understanding the kinetics of binding, including association and dissociation rates, and the receptor residence time provides a more complete picture of the ligand-receptor interaction. Receptor residence time, the duration a ligand remains bound to its receptor, can influence the duration and nature of the downstream signaling. While specific detailed data on leuprolide's receptor residence time was not extensively found in the search results, the prolonged duration of action of leuprolide compared to native GnRH suggests a potentially longer receptor residence time or more stable receptor activation bccancer.bc.cadrugbank.com. The increased biological stability of leuprolide also contributes to its longer duration of action bccancer.bc.ca.

Receptor Selectivity and Specificity Profiling

Leuprolide is primarily known for its high specificity and selectivity for the Gonadotropin-Releasing Hormone Receptor type I (GnRHR I), which is predominantly expressed in the anterior pituitary gonadotropes bccancer.bc.canih.gov. This selectivity is crucial for its targeted therapeutic effects on the reproductive axis. While GnRHRs are also found in extrapituitary tissues, including the prostate, ovary, and endometrium, and potentially in neurons, the pituitary GnRHR I is the primary target for the therapeutic actions of leuprolide bccancer.bc.caunimi.itbioscientifica.com. Prostatic GnRHRs may exhibit lower binding affinity for GnRH and its analogs compared to pituitary receptors unimi.it. The effects of leuprolide on extrapituitary tissues and potential interactions with other receptors are areas of ongoing research, but its clinical effects are primarily mediated through pituitary GnRHR I.

Computational Modeling of Leuprolide-GnRHR Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, play an important role in understanding the detailed interactions between leuprolide and the GnRHR at an atomic level uit.no. These approaches can provide insights into the binding pose, key interacting residues, and conformational changes of the receptor upon ligand binding.

Molecular Docking Simulations

Molecular docking simulations predict the preferred orientation and binding mode of a ligand within the binding pocket of a receptor uit.no. For leuprolide and the GnRHR, docking simulations can help to visualize how the peptide interacts with specific amino acid residues in the receptor's binding site. These simulations can utilize either crystal structures of the receptor, if available, or homology models uit.no. Studies have employed docking simulations to investigate the binding of GnRH and its analogs to the GnRHR, highlighting interactions with residues in the binding pocket uit.no. While specific detailed docking results for leuprolide were not extensively provided, the general approach involves assessing potential binding poses and evaluating their stability based on scoring functions. These studies contribute to understanding the structural basis for the high affinity and potency of leuprolide.

Binding Site Analysis and Interaction Hotspots

Binding of Leuprolide to the GnRH receptor occurs within a specific binding pocket on the receptor. While detailed atomic-level "hotspots" (specific amino acid residues on the receptor critically involved in high-affinity binding) for Leuprolide are subjects of ongoing research, studies indicate that the structural differences between Leuprolide and native GnRH contribute significantly to their distinct binding characteristics and downstream effects. The incorporation of D-leucine at position 6 in Leuprolide, for instance, is known to increase its receptor-binding affinity and biological stability, leading to a more prolonged interaction compared to the native hormone. The GnRHR's binding pocket is structured to accommodate peptide ligands like GnRH and its analogs. Investigations using techniques such as Atomic Force Microscopy (AFM) have explored the strength of the Leuprolide-receptor interaction on cell surfaces, suggesting the potential existence of different classes of GnRH receptors or varying binding strengths upon interaction.

Table 1: Structural Differences and Impact on Leuprolide vs. Native GnRH

FeatureNative GnRHLeuprolideImpact on Properties
Amino Acid at Position 6L-GlycineD-LeucineIncreased stability, receptor affinity, and potency.
C-terminusGlycine-amideEthylamideIncreased stability and receptor binding affinity.
Potency vs. GnRH1x50-100x greater potencyEnhanced pharmacological effect.
Circulating Half-life3-4 minutesApproximately 3 hoursProlonged duration of action.

Conformational Changes Upon Ligand Binding

The interaction of Leuprolide with the GnRH receptor induces significant conformational changes in the receptor structure. As a GPCR agonist, Leuprolide binding stabilizes the receptor in an active conformation, which in turn triggers the activation of associated heterotrimeric G proteins, primarily the Gαq/11 subunit. This activation initiates downstream intracellular signaling cascades, notably the phospholipase Cβ (PLCβ) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers subsequently mediate the release of intracellular calcium ions and activate protein kinase C (PKC), respectively, ultimately leading to the release of gonadotropins (LH and FSH) in the initial phase of treatment.

Computational studies, including molecular dynamics (MD) simulations, have been employed to investigate these conformational dynamics. These studies explore how the binding of ligands like Leuprolide affects the transmembrane helices of the GnRH receptor, transitioning it towards an active GPCR conformation. Furthermore, studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have provided insights into the solution conformation of Leuprolide itself, suggesting the presence of specific structural motifs, such as beta-turns, which are considered important for receptor recognition and activation. The human GnRHR possesses a relatively short intracellular C-terminus compared to many other GPCRs, a structural feature that is thought to influence its unique desensitization and internalization kinetics upon continuous ligand exposure, contributing to the sustained effect observed with Leuprolide treatment. Continuous stimulation by Leuprolide leads to receptor desensitization and downregulation, a process where the receptors become less responsive and their number on the cell surface decreases, ultimately suppressing gonadotropin release. guidetopharmacology.orgwikipedia.org

Mechanistic Studies of Leuprolide at the Cellular and Molecular Level Preclinical

GnRHR Downregulation and Desensitization Mechanisms

Continuous exposure to GnRH agonists like leuprolide leads to desensitization of GnRH-stimulated gonadotropin secretion, which is associated with receptor downregulation and internalization. unimi.it However, the extent of internalization may not fully account for the reduced response in gonadotrope cells. unimi.it The human GnRHR is unique among G protein-coupled receptors (GPCRs) due to its very short intracellular carboxy-terminal tail, which affects its desensitization and internalization kinetics. unimi.itpatsnap.com This structural feature contributes to a slower internalization rate compared to other GPCRs. unimi.it

Agonist-Induced Receptor Internalization Kinetics

While agonist-induced internalization of GnRHR does occur, studies suggest this process is relatively slow. unimi.it The short C-tail of the human GnRHR is thought to contribute to this slow internalization and a lack of agonist-induced phosphorylation or binding to beta-arrestin, mechanisms typically involved in rapid GPCR desensitization and internalization. unimi.it

Transcriptional Regulation of GnRHR Gene Expression

GnRHR-activated mitogen-activated protein kinases (MAPKs) can trigger the expression of GnRHR genes. nih.gov However, in some preclinical models, treatment with leuprolide did not influence GnRHR expression. researchgate.net For instance, studies using primary cell cultures from human prostate carcinoma found that leuprolide did not affect GnRHR expression. researchgate.net

Post-Receptor Signaling Pathway Modulation

Continuous GnRH exposure leads to a quick deactivation of the Gαs/cAMP pathway, while the Gαq/11 pathway remains constantly activated, altering the downstream signaling. unimi.it In pituitary gonadotropes, activated GnRHRs primarily couple to the Gαq/11 subunit, activating phospholipase Cβ (PLCβ), which increases intracellular diacylglycerol (DAG) and inositol (B14025) 1,4,5-triphosphate (IP3). unimi.itoup.com This leads to the activation of protein kinase C (PKC) and the release of Ca2+ from intracellular stores, promoting gonadotropin synthesis and secretion. unimi.itoup.com Phospholipases D and A2 are also sequentially activated, contributing to a prolonged PKC action. unimi.itoup.comoup.com

In contrast, in cancer cells expressing GnRHR, the receptor may couple to the Gαi pathway, leading to a reduction in intracellular cAMP levels and activation of a signaling cascade including MAPK and phosphatidylinositol-3-kinase (PI3K). unimi.itoup.com This Gαi-mediated pathway is implicated in the antitumor effects observed with GnRH analogs in various cancer cell lines. unimi.itoup.com

Intracellular Signaling Cascades Activated by Leuprolide

Activation of GnRHR by leuprolide can trigger various intracellular signaling cascades depending on the cell type.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

GnRHR activation can engage MAPK cascades, including ERK, p38 MAPK, and JNK. unimi.itoup.comoup.com This activation can occur through PKC, a major mediator downstream of GnRHR signaling. oup.comoup.com Both ERK1/2 and JNK have been shown to be activated by GnRH, while the activation of p38 MAPK and ERK5 is less clearly characterized. oup.comoup.com In prostate cancer cells, GnRH agonists have been shown to interfere with the PI3K pathway, leading to the stimulation of JNK and the p38 MAPK signaling cascade, contributing to proapoptotic activity. researchgate.net

Protein Kinase C (PKC) Activation

The GnRHR is a G protein-coupled receptor (GPCR) that, upon ligand binding, activates several signaling pathways, including those involving phospholipase C (PLC), inositol phosphate (B84403) production, and protein kinase C (PKC) activation in pituitary gonadotrope cells. mdpi.com While the search results confirm that GnRHR activation can trigger PKC pathways in pituitary cells, direct evidence specifically detailing Leuprolide's role in PKC activation in the context of preclinical studies on non-gonadal tissues or tumor cells is limited in the provided snippets. However, PKC is a family of enzymes involved in various cellular processes, including proliferation and apoptosis, and its activation is implicated in the response to various stimuli in different cell types, including cancer cells. mdpi.com Studies on other GPCRs, such as the LH/hCG receptor, have shown activation of signaling pathways including the cAMP/PKA system and the PLC/inositide tris-phosphate pathway, with the prevalence depending on cell type and receptor expression levels. aacrjournals.org

In Vitro Cellular Responses to Leuprolide Treatment

In vitro studies using various cell culture models have been instrumental in understanding the direct effects of Leuprolide at the cellular level. These studies have investigated its impact on cell proliferation, viability, apoptosis, and hormone secretion.

Direct Antiproliferative Effects on Tumor Cell Lines

Several studies have provided evidence that GnRH analogs, including Leuprolide, can exert direct antiproliferative effects on various tumor cell lines, including those from prostate, breast, and ovarian cancers. nih.govresearchgate.netresearchgate.netaacrjournals.orgmdpi.com This effect is observed in both androgen-dependent and androgen-independent cancer models. nih.gov For example, Leuprolide has shown direct inhibitory activity on the proliferation of prostate cancer cells in vitro. nih.govresearchgate.netnih.gov Studies using prostate cancer cell lines expressing GnRH receptors have shown that GnRH agonists can reduce cell growth rates in a dose- and time-dependent manner. researchgate.netpsu.eduresearchgate.net

Data from a study investigating Leuprolide and its fatty acid conjugates (LFCs) on the prostate cancer cell line PC3 demonstrated varying degrees of direct antiproliferative effects after repeat daily treatment for 4 days. nih.govnih.gov

TreatmentAntiproliferative Effect (% of control)
LEU8.9%
LLC75.0%
LPC86.7%
LSC98.9%

This table illustrates that while Leuprolide alone exhibited a modest antiproliferative effect, its conjugation with certain fatty acids significantly enhanced this activity in the PC3 cell line. nih.govnih.gov

Another study on MCF-7 human breast cancer cells showed that Leuprolide exhibited antiproliferative effects at various concentrations after 72 hours of incubation. researchgate.net

Concentration (µM)Antiproliferative Effect (% of control)
50Data not explicitly provided in snippet
100Data not explicitly provided in snippet
200Data not explicitly provided in snippet

The snippet indicates that the effects were statistically significant compared to the control group at these concentrations. researchgate.net

Contradictory data have been reported regarding the effect of GnRH agonists on cell growth in different prostate cancer cell lines, with some studies showing either a proliferative or an antiproliferative response depending on the analogue concentration and cell context. aacrjournals.orgpsu.eduresearchgate.net

Modulation of Cell Viability and Apoptosis in Cell Culture Models

Beyond inhibiting proliferation, Leuprolide has been shown to modulate cell viability and induce apoptosis in various cell culture models, particularly in cancer cells expressing GnRH receptors. mdpi.compsu.eduoup.comconicet.gov.ar Studies on primary cell cultures from human prostate carcinoma samples demonstrated that Leuprolide treatment led to a significant reduction in cell growth rate and an increase in the number of DNA-fragmented cells, indicative of apoptosis. psu.eduresearchgate.net These effects were dependent on the concentration of Leuprolide used. psu.eduresearchgate.net

In endometrial epithelial cell cultures from patients with endometriosis and control women, Leuprolide acetate (B1210297) was found to increase the percentage of apoptotic cells. oup.comconicet.gov.ar

Cell TypeLeuprolide Acetate ConcentrationApoptosis (% ApC) (Basal)Apoptosis (% ApC) (Treated)Statistical Significance
Endometrial epithelial cells (endometriosis)100 ng/mlData not explicitly provided in snippetIncreasedP < 0.05 versus basal oup.comconicet.gov.ar
Endometrial epithelial cells (endometriosis)1000 ng/mlData not explicitly provided in snippetIncreased**P < 0.01 versus basal oup.comconicet.gov.ar
Endometrial epithelial cells (controls)100 ng/mlData not explicitly provided in snippetIncreasedP < 0.05 versus basal oup.comconicet.gov.ar
Endometrial epithelial cells (controls)1000 ng/mlData not explicitly provided in snippetIncreased**P < 0.01 versus basal oup.comconicet.gov.ar

This table summarizes the observed increase in apoptotic cells in both groups upon treatment with Leuprolide acetate at different concentrations. oup.comconicet.gov.ar

However, in some ovarian cancer cell lines like SKOV-3, Leuprolide alone did not significantly affect cell viability or induce apoptosis, while conjugated forms or other GnRH analogs did show cytotoxic effects. mdpi.com This suggests that the pro-apoptotic effects of Leuprolide may be cell type-specific or dependent on the cellular context and the presence and signaling of GnRH receptors.

Effects on Gonadotropin Secretion in Pituitary Cell Models

Leuprolide's primary mechanism of action involves its effects on the pituitary gland, specifically on the gonadotrope cells responsible for secreting LH and FSH. nih.govdrugbank.comnih.govpatsnap.com In pituitary cell models, Leuprolide, as a GnRHR agonist, initially stimulates the release of LH and FSH. drugbank.compatsnap.comfda.govfda.gov However, with continuous exposure, it leads to desensitization and downregulation of the GnRH receptors, resulting in a significant decrease in gonadotropin secretion. drugbank.compatsnap.comfda.govfda.gov This biphasic effect – initial stimulation followed by suppression – is a hallmark of GnRH agonist action on the pituitary. patsnap.com

Investigations into Non-Gonadotropic GnRHR Expression and Function

Research has extended beyond the pituitary and gonads to investigate the expression and function of GnRHRs in various extragonadal tissues and their potential role in mediating direct effects of GnRH analogs like Leuprolide. drugbank.comnih.govmdpi.comoup.comnih.gov

GnRHR Presence in Extragonadal Tissues

GnRHR expression has been identified in a multitude of non-reproductive tissues, suggesting potential direct actions of GnRH analogs outside the traditional HPG axis. nih.govmdpi.com These extragonadal tissues include, but are not limited to, the prostate, breast, ovary (beyond hormone production), endometrium, adrenal glands, lung, pancreas, melanoma cells, and glioblastoma cells. drugbank.comnih.govmdpi.comnih.gov The presence of GnRHR has also been reported in the hippocampi and cortex of the human brain. nih.govresearchgate.net

Studies have confirmed the presence of GnRHR mRNA transcripts and protein expression, as well as binding sites for GnRH ligands, in various extragonadal cell types and cancer cell lines. mdpi.com For instance, GnRHR expression has been found in human adrenocortical carcinomas and cell lines. nih.govresearchgate.net The expression levels and functional coupling of these extragonadal GnRHRs can vary depending on the tissue type and physiological or pathological state.

Direct Cellular Effects in Non-Reproductive Systems

Research indicates that leuprolide can directly influence the behavior of various non-reproductive cell types, independent of its effects on sex hormone levels. These effects have been observed in in vitro and in vivo studies across different tissue types.

Nervous System: GnRH receptors have been identified in areas of the human brain, including the hippocampi and cortex, suggesting a potential for direct modulation of brain function by GnRH analogs like leuprolide. researchgate.nettandfonline.comnih.govunirioja.eslasalle.edu.co Studies have demonstrated neurotrophic properties of leuprolide acetate, such as promoting neuritic outgrowth, increasing nervous fiber diameter, and enhancing neurofilament expression in experimental models. unirioja.eslasalle.edu.coresearchgate.net In an experimental glaucoma model in rats, leuprolide acetate appeared to mitigate neurodegeneration of the retina and optic nerve. unirioja.eslasalle.edu.co Furthermore, leuprolide acetate administration has been shown to modify gray and white matter areas, decrease scar tissue, promote recovery of spared tissue, and improve locomotion in rats with spinal cord injury. unirioja.eslasalle.edu.co

Immune System: The presence of GnRH receptors on immune cells suggests a potential immunomodulatory role for GnRH and its analogs. researchgate.net Studies have investigated the effects of leuprolide on immune cell function, particularly in the context of bone marrow transplantation. Sex steroid ablation using leuprolide acetate has been shown to increase lymphoid and myeloid progenitor cells in the bone marrow and developing thymocytes in the thymus in mice. nih.gov This led to enhanced peripheral T cell recovery and function, predominantly in the naive T cell compartment, as demonstrated by increased splenic T cell proliferation in response to stimulation in vitro. nih.gov In human studies, leuprolide acetate treatment prior to restraint stress significantly prevented the stress's effect on cell-mediated immunity, antibody titers, total leukocyte count, and thymus weight, showing an increase in these immunological parameters. frontiersin.org In vitro findings have also shown directly enhanced interferon-gamma (IFN-γ) production by activated lymphocytes following leuprolide exposure. frontiersin.org

Smooth Muscle Cells: While leuprolide is known to affect smooth muscle in the reproductive tract, studies have also explored its direct effects on non-reproductive smooth muscle. An in vitro study using cultured human coronary smooth muscle cells investigated the direct effects of leuprolide on apoptosis and cell viability. This study reported that leuprolide did not directly affect apoptosis or cell viability in these non-reproductive smooth muscle cells. researchgate.net

Bone Cells: Although leuprolide's impact on bone density is primarily attributed to sex hormone suppression leading to increased osteoclast activity and decreased osteoblast function, the potential for direct effects on bone cells has been considered. droracle.ai However, the prominent mechanism of bone loss is linked to the induced hypoestrogenic or hypoandrogenic state rather than direct cellular effects on osteoblasts or osteoclasts. droracle.aifda.gov

Cancer Cells (Non-Reproductive Origin): Research has explored the direct effects of leuprolide on cancer cells originating from non-reproductive tissues. In vitro studies on human pancreatic adenocarcinoma cell lines (AsPC1 cells) have shown that leuprolide, by itself or combined with somatostatin, demonstrated cytotoxic activity. nih.gov Another in vitro study using a human cell line derived from a bone metastasis of prostatic adenocarcinoma (PC3 cells) examined the antiproliferative and antimigratory effects of leuprolide acetate. This study indicated that leuprolide acetate had a direct cytostatic effect on PC3 cells and limited cell migration induced by bone marrow-derived mesenchymal stem cells. researchgate.net

Endothelial Cells: Studies on endometrial cell cultures (which can exhibit characteristics relevant to understanding effects on other tissues) have investigated the impact of leuprolide on factors like vascular endothelial growth factor (VEGF). Leuprolide acetate has been shown to downregulate VEGF release in endometrial cell cultures. nih.govconicet.gov.arcapes.gov.broup.com While these studies focus on endometrial cells, the modulation of VEGF, a key factor in angiogenesis and endothelial cell function, suggests a potential indirect influence on endothelial cells.

Data Tables:

Based on the detailed research findings from the search results, here are some examples of how data could be presented in interactive tables, focusing on direct cellular effects in non-reproductive systems.

Table 1: Effects of Leuprolide on Nervous System Cells (In Vitro/In Vivo Models)

Study TypeCell/Tissue TypeModel OrganismObserved Effect(s)Citation
In VivoRetina and Optic NerveRatHolds up neurodegeneration in experimental glaucoma model. unirioja.eslasalle.edu.co
In VivoSpinal CordRatModified gray/white matter, decreased scar area, promoted tissue recovery, improved locomotion. unirioja.eslasalle.edu.co
In Vitro/VivoNeurons (Neuritic Outgrowth)Not specifiedPromotes neuritic outgrowth. unirioja.eslasalle.edu.coresearchgate.net
In Vitro/VivoNervous Fibers (Diameter/Neurofilaments)Not specifiedIncreases nervous fiber diameter, increases neurofilament expression. unirioja.eslasalle.edu.coresearchgate.net

Table 2: Effects of Leuprolide on Immune Cells (In Vitro/In Vivo Models)

Study TypeCell TypeModel OrganismObserved Effect(s)Citation
In VivoLymphoid/Myeloid ProgenitorsMouseIncreased number in bone marrow and thymus (via sex steroid ablation). nih.gov
In VivoPeripheral T CellsMouseEnhanced recovery and function, increased naive T cell compartment (via sex steroid ablation). nih.gov
In VitroSplenic T CellsMouseIncreased proliferation in response to stimulation. nih.gov
In VivoImmune Cells (General)Human (implied)Prevented stress effect on cell-mediated immunity, antibody titers, leukocyte count, thymus weight (in stress model). frontiersin.org
In VitroActivated LymphocytesNot specifiedDirectly enhanced IFN-γ production. frontiersin.org

Table 3: Effects of Leuprolide on Non-Reproductive Smooth Muscle Cells (In Vitro)

Study TypeCell TypeModel OrganismObserved Effect(s)Citation
In VitroHuman Coronary Smooth MuscleHumanNo direct effect on apoptosis or cell viability. researchgate.net

Table 4: Effects of Leuprolide on Cancer Cells (Non-Reproductive Origin) (In Vitro)

Study TypeCell TypeCancer TypeObserved Effect(s)Citation
In VitroAsPC1 cellsHuman Pancreatic AdenocarcinomaCytotoxic activity (alone or with somatostatin). nih.gov
In VitroPC3 cells (from bone metastasis)Human Prostatic AdenocarcinomaDirect cytostatic effect, limited cell migration. researchgate.net

These tables summarize key findings regarding the direct cellular effects of leuprolide in non-reproductive systems based on the provided search results.

Detailed Research Findings:

Beyond the summary in the tables, specific studies provide more detailed insights. For instance, research into leuprolide's neurotrophic effects highlights its potential in neurological conditions, showing improvements in axonal diameter and recovery in models of nerve damage and spinal cord injury. unirioja.eslasalle.edu.coresearchgate.net The observed increase in neurofilaments suggests a role in structural support and function of neurons. unirioja.eslasalle.edu.coresearchgate.net

In the context of the immune system, the finding that leuprolide treatment enhanced T cell recovery post-bone marrow transplantation in mice, partly attributed to increased lymphoid precursors and thymic regeneration, points towards a direct or indirect influence on immune cell development and proliferation. nih.gov The direct enhancement of IFN-γ production by activated lymphocytes in vitro further supports a direct immunomodulatory effect. frontiersin.org

Studies on smooth muscle cells, particularly the finding that leuprolide did not induce apoptosis or affect the viability of human coronary smooth muscle cells in vitro, are important for understanding the compound's profile in cardiovascular tissues. researchgate.net This contrasts with its effects on reproductive smooth muscle, where it has shown stimulatory effects on contractions in vitro. nih.gov

The in vitro data on pancreatic and prostate cancer cell lines demonstrate a direct inhibitory effect of leuprolide on the proliferation and migration of these non-reproductive cancer cells. nih.govresearchgate.net This suggests potential mechanisms beyond hormone deprivation that could contribute to its therapeutic effects in certain cancers or warrant further investigation for other cancer types.

The modulation of VEGF release by leuprolide in endometrial cells, while not a direct effect on non-reproductive endothelial cells, is relevant as VEGF is a crucial factor influencing endothelial cell behavior and angiogenesis in various tissues, including tumors. nih.govconicet.gov.arcapes.gov.broup.com

These findings collectively indicate that while leuprolide's primary clinical effects are mediated through the hypothalamic-pituitary-gonadal axis, it also possesses direct cellular activities in a range of non-reproductive tissues, influencing processes such as neurogenesis, immune function, cell proliferation, and the release of signaling molecules.

Advanced Analytical Chemistry for Leuprolide Research and Development

Chromatographic Method Development and Validation

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the separation and analysis of Leuprolide and its related impurities. Method development and validation are critical steps to ensure the reliability, accuracy, and sensitivity of these techniques for quantitative and qualitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is a widely used technique for the analysis of Leuprolide, offering robust separation capabilities. Various reversed-phase HPLC methods have been developed and validated for the estimation of Leuprolide acetate (B1210297) in bulk drug and pharmaceutical formulations. These methods often utilize C18 columns and mobile phases consisting of buffer systems (such as sodium acetate or dibasic ammonium (B1175870) phosphate) mixed with organic solvents like acetonitrile (B52724) or methanol (B129727). UV detection at 220 nm is commonly employed for monitoring Leuprolide due to the presence of chromophores in its structure. researchgate.netasianpubs.orgresearchgate.netcreighton.edu Method validation, following guidelines such as those from the ICH and USP, confirms parameters like linearity, precision, accuracy, sensitivity (limit of detection and quantification), specificity, and robustness. researchgate.netasianpubs.orgresearchgate.netijpda.org For instance, a validated RP-HPLC method for Leuprolide acetate demonstrated linearity over a range of 1 to 50 μg/mL with a correlation coefficient (R2) of 0.998. researchgate.netasianpubs.org Recovery rates between 98.85% and 101.05% and repeatability with a relative standard deviation (% RSD) not exceeding 1.58% have been reported. researchgate.netasianpubs.orgresearchgate.net

UPLC, an evolution of HPLC, offers enhanced speed, sensitivity, and resolution due to smaller particle size stationary phases and higher operating pressures. UPLC is particularly valuable for the analysis of complex peptide mixtures and for achieving lower limits of quantification. UPLC-MS/MS methods have been developed for the highly sensitive quantification of Leuprolide in biological matrices like plasma, achieving lower limits of quantification in the picogram per milliliter range. nih.govresearchgate.netwaters.com The optimization of UPLC conditions, including column selection (e.g., C18) and mobile phase composition, is crucial for achieving optimal separation and sensitivity. researchgate.netshimadzu.com

Separation and Characterization of Multicomponent Peptide Mixtures

The synthesis of peptides like Leuprolide can result in complex mixtures containing the target peptide and various related impurities or by-products. nih.govnih.gov Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for separating and characterizing these multicomponent peptide mixtures. Reversed-phase LC-MS has been effectively used for the separation and characterization of crude products from Leuprolide synthesis. nih.govnih.gov Combining LC-MS with other techniques like capillary electrophoresis (CE) can further enhance the separation and characterization capabilities for complex peptide mixtures. nih.govresearchgate.netcapes.gov.br This combined approach allows for unambiguous identification of components within the mixture. nih.gov

Impurity Profiling and Peptide Content Determination

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the quality and safety of peptide drugs like Leuprolide. HPLC and UPLC are extensively used for determining the purity of Leuprolide and for identifying and quantifying process-related impurities and degradation products. researchgate.netpolypeptide.commagtechjournal.com Stability-indicating HPLC methods are developed and validated to monitor impurities that may form under various stress conditions, such as acid, alkali, thermal, photolytic, and humidity degradation. ijpda.org These methods are designed to separate the main drug peak from potential impurities. ijpda.org The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) specify limits for total impurities and individual related substances in Leuprolide acetate, typically determined by HPLC. polypeptide.com For instance, specifications may require peptide purity of ≥ 98.5% and total impurities of ≤ 1.5% by HPLC. polypeptide.com Peptide content determination is also performed using validated chromatographic methods, often expressed as a percentage with reference to the anhydrous and acetic acid-free substance. polypeptide.com

Mass Spectrometry Applications

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or UPLC-MS), provides powerful capabilities for the identification, characterization, and quantification of Leuprolide and its related substances.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, producing intact protonated molecules ([M+H]+) or multiply charged ions ([M+nH]n+). nih.govcenmed.comthermofisher.com ESI-MS is widely applied in the analysis of Leuprolide, especially when coupled with LC, for the separation and characterization of complex mixtures from synthesis or degradation studies. nih.govnih.gov The presence of basic amino acids like arginine and histidine in the Leuprolide structure facilitates favorable sensitivity in positive ESI mode, often resulting in predominantly doubly charged protonated molecules ([M+2H]2+). nih.govshimadzu.com ESI-MS provides accurate mass information, which is crucial for confirming the molecular weight of Leuprolide and identifying potential impurities based on their mass-to-charge ratios (m/z). usp.org

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions and the analysis of the resulting product ions. This technique is invaluable for obtaining structural information and confirming the amino acid sequence of peptides like Leuprolide. thermofisher.comusp.orglibretexts.org In MS/MS, a precursor ion (e.g., the doubly charged Leuprolide ion) is isolated and then fragmented, typically through collision-induced dissociation (CID). thermofisher.comlibretexts.org The fragmentation pattern, which consists of characteristic fragment ions (such as b-ions and y-ions), provides a "fingerprint" of the peptide sequence. frontiersin.org By analyzing the mass differences between consecutive fragment ions, the amino acid sequence can be deduced or confirmed. usp.orglibretexts.org MS/MS has been successfully used to yield complete coverage of the amino acid sequence of Leuprolide, confirming its structure. usp.org This is particularly important for verifying the identity and integrity of synthetic Leuprolide.

Data Tables

While specific raw data tables from research findings are not extensively available in the search results, the following table summarizes typical validation parameters reported for chromatographic methods used for Leuprolide analysis:

Validation ParameterTypical Range/FindingSource
Linearity1 to 50 μg/mL (HPLC) researchgate.netasianpubs.org
Correlation Coefficient (R²)≥ 0.998 (HPLC) researchgate.netasianpubs.org
Accuracy (% Recovery)93.0–110% (UPLC-MS/MS), 98.85–101.05% (HPLC) researchgate.netasianpubs.orgresearchgate.netnih.gov
Precision (% RSD)≤ 12.4% (UPLC-MS/MS), ≤ 1.58% (HPLC) researchgate.netasianpubs.orgresearchgate.netnih.gov
Limit of Detection (LOD)0.26 μg/mL (HPLC), 100 ng/mL (HPLC) researchgate.netresearchgate.netcreighton.edu
Limit of Quantification (LLOQ)0.79 μg/mL (HPLC), 20 pg/mL (UPLC-MS/MS), 10 pg/mL (PRM-MS), 5 pg/mL (UPLC-MS/MS) researchgate.netresearchgate.netresearchgate.netwaters.comthermofisher.com
SpecificityNo interference from excipients or matrix researchgate.netasianpubs.orgresearchgate.netshimadzu.com
RobustnessMethod remains unaffected by small variations in parameters asianpubs.orgijpda.org

Detailed Research Findings

Research has demonstrated the effectiveness of UPLC-MS/MS for the highly sensitive quantification of Leuprolide in complex biological matrices. For instance, a UPLC-MS/MS method achieved an LLOQ of 20 pg/mL in rat plasma using a HALO peptide ES-C18 column and gradient elution. researchgate.net Another study utilizing UPLC and a Xevo TQ-S mass spectrometer reported an even lower LLOQ of 5 pg/mL for Leuprolide in human plasma, highlighting the enhanced sensitivity offered by UPLC-MS/MS for pharmacokinetic studies. waters.com The use of techniques like solid phase extraction (SPE) or protein precipitation is often employed as sample preparation steps to clean up biological samples and improve the sensitivity and selectivity of the chromatographic and mass spectrometric analysis. researchgate.netshimadzu.comresearchgate.netlcms.cz

Studies on impurity profiling of Leuprolide acetate microspheres have utilized HPLC and high-resolution LC-MS/MS to identify and characterize impurities, including acylated impurities. magtechjournal.com Differences in impurity profiles have been observed depending on the polymer used in the microsphere formulation (e.g., PLA vs. PLGA) and the manufacturer. magtechjournal.com

The application of MS/MS for sequence confirmation of Leuprolide has been documented, showing that fragmentation patterns obtained through techniques like CID can provide complete sequence coverage, confirming the identity of the synthetic peptide. usp.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly Time-of-Flight (TOF-HRMS), is increasingly employed in bioanalytical laboratories for both qualitative and quantitative analysis of molecules, including peptides like leuprolide. A key advantage of TOF-HRMS is its consistent resolution, sensitivity, and mass accuracy, even when analyzing large molecules or at high scan speeds chromatographyonline.com. Recent advancements in HRMS hardware and software have improved selectivity, sensitivity, and linear range, making validated and transferable methods using HRMS with ultrahigh-pressure liquid chromatography (UHPLC) and microflow LC more common chromatographyonline.com.

HRMS is valuable for confirming the molecular mass of peptides and verifying their amino acid sequence through MS/MS fragmentation usp.org. For leuprolide, with a theoretical monoisotopic mass-to-charge ratio (m/z) of 1209.6533, experimental HRMS data can confirm this mass usp.org. MS/MS data can provide comprehensive coverage of the amino acid sequence usp.org. UHPLC/HRMS methods have been developed for the detection of leuprolide and its metabolites in biological samples, such as horse urine, demonstrating high sensitivity with estimated limits of detection reaching down to 10 pg/mL nih.gov. Dilute-and-shoot liquid chromatography-HRMS methods using mobile phase additives like DMSO have also been developed for the detection of small peptide hormones, including leuprolide, in urine, enabling analysis after a simple dilution step and meeting detection level requirements for doping control acs.org. LC-MS/MS is a popular technique for protein analysis due to its high selectivity and sensitivity, usefulness for structure identification, and quantitative analysis capabilities nih.gov.

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for characterizing the structural properties and behavior of leuprolide.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of leuprolide and its analogues in solution nih.govresearchgate.net. 2D NMR experiments, such as COSY and TOCSY, combined with intraresidue nOe studies, enable the assignment of backbone and side-chain protons researchgate.net. Interresidue enhancements observed in NOE data can indicate the proximity of aromatic rings within the peptide structure researchgate.net.

NMR studies have provided insights into the conformational behavior of leuprolide in different solvents. For instance, NOE data suggest the presence of a β-turn type I in segments 2-5 in DMSO-d6, while a β-turn type II in segments 3-6 is indicated in D2O nih.gov. These findings contribute to understanding the conformational requirements for GnRH analogue agonistic activity, especially given the lack of crystallographic data for the GnRH receptor nih.govresearchgate.net. 1H-NMR analysis can also be used to confirm the structural characterization of leuprolide and its conjugates, observing changes in functional groups upon conjugation nih.govdovepress.com. While NMR can be used for identity testing of peptide reference standards, its resolution may be less optimal for larger peptides compared to other techniques usp.org.

Circular Dichroism (CD) for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure of peptides and proteins jst.go.jpharvard.edu. It measures the difference in absorption of left-handed and right-handed circularly polarized light by optically active molecules harvard.edu. CD spectra in the Far-UV region (185 – 250 nm) are particularly useful for determining protein secondary structure content harvard.edu.

CD studies on leuprolide acetate have shown different preferred conformations under varying solution conditions, such as two low population beta-turns in water, a nascent helix in TFE/water at low pH, and a high population beta-turn in TFE/water at slightly acidic pH nih.gov. These pH-related conformational changes in TFE/water are attributed to the pKa of the acetate counterion nih.gov. Evaluating the conformational states of medium-sized drugs like leuprolide is crucial for ensuring their efficacy, quality, and safety jst.go.jp. CD spectral analysis is recognized by pharmacopoeias as reference information for evaluating pharmaceutical quality jst.go.jp. While standard CD measurements typically require significant sample volumes, research into using microsampling disks is exploring the possibility of reducing the required sample volume for CD analysis of peptides jst.go.jp.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed for vibrational analysis and to evaluate potential interactions between leuprolide and excipients in formulations ijper.orgmdpi.com. FTIR spectra can assess drug-excipient interactions by examining changes in functional group vibrational patterns ijper.org.

In preformulation studies, FTIR analysis of leuprolide acetate has shown characteristic absorption peaks corresponding to N-H stretching (around 3267.59 cm⁻¹), C=O stretching (around 1744.79 cm⁻¹), and C-N stretching (around 1458.55 cm⁻¹) ijper.org. These peaks were found to be unaltered in physical mixtures of leuprolide acetate and raw materials like PLGA, mannitol, and gelatin, indicating no significant interaction between the active pharmaceutical ingredient and these excipients ijper.org. FTIR spectroscopy has also been used to confirm the successful conjugation between leuprolide acetate and fatty acids by observing the formation of new amide bonds and shifts in characteristic peaks nih.govdovepress.com. While some studies on leuprolide formulations reported no distinct peaks for leuprolide in the FTIR spectrum of the drug itself, characteristic peaks of polymers and microspheres were observed, confirming that no additional covalent bonds were formed during the formulation process mdpi.com.

Fluorescence Spectroscopy for Quantitative Analysis

Fluorescence spectroscopy can be utilized for the quantitative analysis of leuprolide, particularly by exploiting the intrinsic fluorescence of its tryptophan (Trp) and tyrosine (Tyr) amino acid residues nih.govresearchgate.net. This technique offers a rapid and sensitive alternative to conventional methods like HPLC for quantifying leuprolide release from formulations nih.govresearchgate.net.

The intrinsic fluorescence of leuprolide can be used to accurately quantify its in vitro release from formulations, such as liquid crystal formulations, as a function of fluorescence intensity nih.gov. This approach allows for cost-effective, rapid, and highly sensitive assays, even in high-throughput formats using small sample volumes (e.g., 100 µL in a 96-well plate) nih.govresearchgate.net. The high signal-to-noise ratios and robust Z'-factors observed in such fluorescence-based assays indicate their sensitivity, precision, and suitability for miniaturization and automation nih.gov. Fluorescence detection is one of the options available with HPLC that can influence its sensitivity and specificity for protein and peptide analysis nih.gov.

Microanalytical Techniques and Miniaturization in Peptide Analysis

The field of peptide analysis is seeing a trend towards miniaturization and the development of microanalytical techniques. This is driven by the need for faster, more sensitive, and less sample-intensive methods. While the provided search results don't detail specific "microanalytical techniques and miniaturization" for leuprolide beyond the application of techniques like fluorescence spectroscopy in reduced volumes nih.gov and the exploration of microsampling disks for CD jst.go.jp, the general trend in peptide bioanalysis involves adopting techniques that allow for smaller sample sizes and higher throughput chromatographyonline.comacs.org. Techniques like UHPLC coupled with HRMS, which can handle smaller injection volumes and provide high sensitivity, align with this trend chromatographyonline.comnih.gov. The development of rapid and sensitive methods for leuprolide detection, such as the fluorescence-based assay in a 96-well format, exemplifies the move towards miniaturized and high-throughput analysis in leuprolide research and development nih.govresearchgate.net. The use of microsampling disks in CD spectroscopy also represents an effort to reduce sample volume for structural analysis of peptides like leuprolide jst.go.jp.

Microsampling Disks in CD Spectroscopy

Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure and conformational stability of peptides and proteins. researchgate.netsickkids.ca It measures the differential absorption of left and right circularly polarized light by chiral molecules. sickkids.ca The resulting CD spectrum provides insights into structural elements like alpha-helices and beta-sheets. sickkids.ca

Recent efforts in analytical chemistry aim to reduce sample volume requirements and streamline workflows. researchgate.net Microsampling disks have emerged as a potential solution for conducting CD spectroscopic analysis with smaller sample volumes compared to conventional cells. researchgate.netrsc.org Standard CD cells typically require sample volumes of 200-500 µL. jst.go.jp Microsampling disks, however, allow for measurements with sample volumes as low as 2-10 µL. researchgate.netsickkids.cajst.go.jp

Studies have explored the feasibility of using microsampling disks for CD analysis of various peptide drugs. For peptides exhibiting distinct secondary structures, such as alpha-helical conformations, microsampling disks have provided comparable spectral intensities to conventional measurements, even with significantly reduced sample volumes (up to 20-fold less). researchgate.net This highlights the potential of microsampling disks for probing the higher-order structures of such peptides. researchgate.net

However, for peptides exhibiting random coil conformations, like leuprolide (leuprorelin) and oxytocin, the use of microsampling disks has not consistently ensured spectral equivalence with standard measurements. researchgate.net The disordered CD spectra obtained under microsampling conditions for these peptides precluded confirmation of structural integrity, suggesting limitations in applying this technique to evaluate unstructured peptides. researchgate.net

Despite these limitations for unstructured peptides, the successful application of microsampling disks in CD spectral analysis for certain peptide and nucleic acid drugs demonstrates their potential for more efficient and cost-effective quality evaluation processes by enabling measurements with reduced sample volumes. jst.go.jp

High-Throughput Assay Development

The development of high-throughput assays for leuprolide is crucial for accelerating in vitro evaluations, particularly in the context of drug release studies from various formulations. nih.gov Conventional HPLC methods, while accurate, are often time-consuming and not well-suited for high-throughput screening. nih.gov

Fluorescence spectroscopy has been explored as a tool for developing rapid, high-throughput assays for leuprolide acetate release. nih.govresearchgate.net Leuprolide is a nonapeptide containing tryptophan (Trp) and tyrosine (Tyr) amino acid residues, which exhibit intrinsic fluorescence. nih.gov By utilizing this intrinsic fluorescence, the in vitro release of leuprolide from formulations, such as liquid crystal formulations, can be quantified as a function of fluorescence intensity. nih.govresearchgate.net

Studies have demonstrated that assaying leuprolide release using intrinsic protein fluorescence in a 96-well format, requiring sample volumes as low as 100 µL, offers a cost-effective, rapid, and highly sensitive alternative to conventional HPLC methods. nih.govresearchgate.net This approach has shown high signal-to-noise ratios and robust Z'-factors (>0.8), indicating high sensitivity, precision, and feasibility for miniaturization, high-throughput format adaptation, and automation. nih.govresearchgate.net

High-performance thin-layer chromatography (HPTLC) has also been investigated for the high-throughput, stability-indicating assay of leuprolide acetate. akjournals.comresearchgate.netakjournals.com An HPTLC method using silica (B1680970) gel as the stationary phase and a specific mobile phase composition has been developed and validated. akjournals.comresearchgate.netakjournals.com This method enabled the separation of leuprolide acetate from its degradation products, demonstrating its suitability as a stability-indicating procedure. akjournals.comresearchgate.netakjournals.com Densitometric evaluation at 280 nm was used for quantification. akjournals.comresearchgate.netakjournals.com

Research findings from an HPTLC assay for leuprolide acetate showed linearity in the range of 107–422 ng, with a correlation coefficient of 0.9914. akjournals.comresearchgate.netakjournals.com The limits of detection (LOD) and quantitation (LOQ) were determined to be 25 ng and 107 ng, respectively. akjournals.comresearchgate.netakjournals.com The method demonstrated good recovery (97.06–102.0%) and relative standard deviation (1.34–2.90%) in between-days analysis. akjournals.comresearchgate.netakjournals.com This HPTLC method was considered suitable for routine analysis due to its simplicity and high-throughput capability. akjournals.comresearchgate.netakjournals.com

Another high-throughput method involves reversed-phase HPLC with UV detection. researchgate.netwjpls.org A validated RP-HPLC method for leuprolide quantification in bulk drug and pharmaceutical dosage forms utilized a C18 column and a mobile phase of methanol and 0.05% OPA. researchgate.netwjpls.org UV spectrophotometric measurement was performed at 278 nm. researchgate.net This method demonstrated linearity over a concentration range of 5–25 µg/ml with high correlation coefficients (r² = 1 and 0.999). researchgate.netwjpls.org The retention time for leuprolide was found to be 5.56 minutes. researchgate.netwjpls.org The method exhibited good accuracy and precision, with relative standard deviation under 2.0%. researchgate.netwjpls.org

Furthermore, a rapid and highly sensitive LC-MS/MS assay has been developed and validated for the quantification of leuprolide in human plasma. researchgate.net This method involves solid phase micro extraction (MEPS) and detection using multiple reaction monitoring (MRM) with a tandem mass spectrometer. researchgate.net The assay showed a linear dynamic range of 0.0500-40 ng/ml with a lower limit of quantification (LLOQ) of 0.0500 ng/ml. researchgate.net

These advancements in high-throughput analytical techniques are essential for efficient research and development, quality control, and bioanalysis of leuprolide.

Rational Design and Development of Leuprolide Analogs and Conjugates

Strategies for Enhanced GnRHR Agonism and Stability

Modifications to the native GnRH-I structure have been pivotal in developing synthetic analogs with improved stability, receptor-binding affinity, and potency. nih.gov Leuprolide itself incorporates specific modifications at positions 6 and 10 of the native decapeptide sequence. nih.govbioscientifica.com

Amino Acid Substitutions and Modifications

A key strategy for enhancing the stability and potency of GnRH analogs, including leuprolide, involves the substitution of naturally occurring L-amino acids with D-amino acids. researchgate.netnih.govnih.gov In leuprolide, the substitution of glycine (B1666218) at position 6 with D-leucine (D-Leu) is crucial. researchgate.netnih.gov This modification increases resistance to enzymatic degradation by peptidases, contributing to a prolonged circulating half-life. nih.govnih.gov Other D-amino acid substitutions at position 6, such as D-serine (D-Ser) in buserelin (B193263) or D-tryptophan (D-Trp) in triptorelin (B344507), also result in potent analogs with increased stability. researchgate.netnih.gov

Modifications at the C-terminus have also been shown to improve the affinity of ligands for the receptor and contribute to stability against proteolysis. researchgate.net In leuprolide, the C-terminal glycine-amide of native GnRH is replaced, and an ethylamide residue is added to Pro9. researchgate.net Combining the modification at position 9 with the replacement of Gly6 by D-amino acids leads to the production of superagonists like buserelin or leuprolide, which exhibit significantly higher activity than native GnRH-I. mdpi.com

Research has explored the effect of modifications in other positions as well. For instance, studies investigating the effect of modifications in positions 4 and 6 of leuprolide on prostate cancer cell proliferation synthesized new leuprolide analogs with these changes. researchgate.net Incorporation of unnatural amino acids can also discourage proteolysis and increase the intact peptide lifetime in biological matrices. researchgate.net Terminal modifications, combined with non-native residues like N-methylated and D-amino acids, can impart additional stability to peptide bonds. researchgate.net

Conformational Constraints and Cyclization

Strategies aimed at introducing conformational constraints have been successfully exploited to stabilize the secondary structure of GnRH analogs, particularly the turn centered around Gly-6 in the native sequence. researchgate.net Cyclization is a method used to introduce conformational constraints, which can reduce peptide flexibility and increase stability and permeability. nih.gov This can be achieved through various linkages, including lactamization, lactonization, and sulfide-based bridges. nih.gov While the provided search results specifically mention conformational constraints in the context of GnRH analogs and the Gly-6 turn, direct examples of cyclization applied to leuprolide itself are not explicitly detailed within these snippets. However, the principle of using conformational constraints to enhance stability is a recognized strategy in peptide design. researchgate.netnih.govmdpi.com

Peptide-Drug Conjugation (PDC) Strategies

Peptide-drug conjugates (PDCs) represent a promising platform for targeted drug delivery, combining the targeting specificity of peptides with the potency of small-molecule drugs. biosynth.commdpi.com Leuprolide, as a GnRH analog targeting GnRHR which is overexpressed in various tumors, has been explored as a carrier for targeted drug delivery through conjugation strategies. patsnap.combiosynth.commdpi.com PDCs offer potential advantages over antibody-drug conjugates (ADCs), including smaller size for better tissue penetration and simpler synthesis. mdpi.com

Fatty Acid Conjugates for Improved Cellular Activity

Conjugation of fatty acids to leuprolide, a process sometimes referred to as "fattigation," has been investigated as a strategy to improve its druggability and enhance anticancer activity. nih.govtandfonline.comresearchgate.net This approach aims to address the short half-life and poor membrane permeability of leuprolide. dovepress.comnih.govresearchgate.net Leuprolide-fatty acid conjugates (LFCs) have been synthesized and shown to self-assemble into nanoparticles, which can lead to enhanced peptide permeability. dovepress.comnih.govtandfonline.comnih.gov

Research indicates that the chain length of the conjugated fatty acid can influence the physicochemical properties, self-assembly behavior, and anticancer activity of the conjugates. dovepress.comnih.govtandfonline.comnih.gov Studies using different chain lengths of saturated fatty acids (C12, C16, C18) conjugated to leuprolide demonstrated that these conjugates could effectively improve the anticancer activity by exerting a direct inhibitory effect on cancer cell growth. dovepress.comnih.govtandfonline.comnih.gov For example, in prostate cancer cell line PC3, LFCs showed superior direct antiproliferative effects compared to unconjugated leuprolide. dovepress.comnih.govtandfonline.comnih.gov

ConjugateFatty Acid Chain LengthAntiproliferative Effect on PC3 Cells (after 4 days)
LEU-8.9%
LLCC1275.0%
LPCC1686.7%
LSCC1898.9%

*Data derived from search results dovepress.comnih.govtandfonline.comnih.gov.

Furthermore, the chain length of the fatty acid was positively related to the selectivity index between cancer and non-cancerous cell lines. dovepress.comnih.govtandfonline.comnih.gov Conjugates with longer fatty acid chains, such as LSC (C18), exhibited a balance between efficiency and selectivity, showing the highest antiproliferative effect in PC3 cells and lower cytotoxicity against normal cell lines. dovepress.com Fatty acid conjugation has also been shown to alter the pharmacokinetics of leuprolide, leading to prolonged absorption time and circulating half-life in animal studies. mdpi.comresearchgate.net

Linker Chemistry and Conjugation Methodologies (e.g., N-hydroxysuccinimidyl chemistry)

Linker chemistry is a critical aspect of PDC design, connecting the peptide carrier to the therapeutic payload. mdpi.comnih.gov The linker should be stable in circulation to prevent premature drug release but capable of releasing the drug efficiently at the target site. mdpi.comnih.gov Various chemical methodologies are employed for conjugation.

N-hydroxysuccinimidyl (NHS) chemistry is a common method used for functionalizing amines, particularly for coupling to ε-lysine residues. nih.govnih.gov In the context of leuprolide-fatty acid conjugates, NHS conjugation chemistry has been exploited to target the amine groups of leuprolide. dovepress.comnih.govnih.govresearchgate.net This method allows for the synthesis of LFCs by reacting fatty acid NHS esters with leuprolide. nih.gov

Other linker strategies in PDC development include the use of cleavable or non-cleavable linkers. mdpi.com Cleavable linkers can be designed to be sensitive to specific tumor microenvironment conditions, such as enzymatic activity or pH. mdpi.comfrontiersin.org For instance, enzyme-sensitive peptide linkers can be cleaved by proteases overexpressed in tumor tissues, leading to the release of the active drug. mdpi.comfrontiersin.org Examples of such linkers include sequences like Val-Cit and Gly-Phe-Leu-Gly, which are cleaved by enzymes like cathepsin B. nih.govfrontiersin.org Hydrazone bonds have also been used as linkers, although their stability in blood circulation can be a concern. mdpi.comnih.gov

Radiolabeled Peptide Analogs for Research Probes

Radiolabeling of peptide analogs, including leuprolide, is a strategy used to create research probes for imaging and studying receptor distribution and pharmacokinetics. mdpi.combioemtech.comnih.govnih.gov Radiolabeled leuprolide peptide analogs have been developed for potential use in the detection and targeted therapy of cancers that express GnRH receptors, such as breast cancer. mdpi.combioemtech.comnih.gov

Studies have involved synthesizing chelator-coupled leuprolide peptides that can be radiolabeled with isotopes like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). bioemtech.comnih.gov For example, a DOTA-coupled leuprolide peptide analog was synthesized and efficiently radiolabeled with both ⁶⁸Ga and ¹⁷⁷Lu radionuclides for potential theranostic applications. nih.gov Preclinical evaluations of these radiolabeled analogs have included in vitro tumor cell binding affinity studies and in vivo pharmacokinetics and tumor targeting in animal models. nih.govnih.gov

Research using ⁶⁸Ga-leuprolide peptide in nude mice with breast tumor xenografts showed rapid clearance from blood circulation and accumulation in estrogen receptor-positive tumors. nih.gov Radiolabeling of leuprolide acetate (B1210297) and its liposomes with Technetium-99m (⁹⁹mTc) has also been performed to study biodistribution and imaging characteristics in tumor-bearing mice, demonstrating increased tumor uptake with sterically stabilized liposomes compared to the free drug. nih.gov

Theoretical Approaches in Analog Design

Theoretical approaches are fundamental in the design of Leuprolide analogs and conjugates, providing insights into molecular conformations, receptor interactions, and predicting biological activity before synthesis and experimental validation nih.govmdpi.com. These methods help to understand how modifications to the peptide sequence or structure influence its properties and interaction with the GnRH receptor nih.gov. The introduction of conformational constraints into flexible peptide hormones, for instance, can be used to develop models for the conformation required for receptor binding and activity nih.gov. Energy calculations, using force fields like the empirical conformational energy program for peptides (ECEPP), can be performed on GnRH and various agonist and antagonist structures to predict likely drug conformations capes.gov.br.

Computational molecular modeling has been a valuable tool in peptide drug design, contributing to the understanding of GnRH and analog conformations and serving as a methodology for computer-aided drug design acs.orgnih.gov.

Computational Drug Design and Virtual Screening of Peptide Libraries

Computational drug design and virtual screening are increasingly important strategies in the discovery and optimization of peptide therapeutics, including GnRH analogs mdpi.commdpi.comkaust.edu.sanih.govsilicos-it.bescienceopen.com. These in silico methods leverage computational power to predict, model, and optimize peptide structures before costly and time-consuming synthesis mdpi.com.

Virtual screening involves computationally sifting through large libraries of compounds to identify potential ligands for a biological target scienceopen.comsourceforge.io. For peptide-based drugs targeting the GnRH receptor, this can involve screening libraries of virtual peptides mdpi.comnih.gov. Structure-based virtual screening (SBVS) docking approaches are commonly used to preselect potential bioactive peptides from these libraries based on their predicted binding affinity to the target receptor mdpi.comnih.gov.

Computational methods employed in peptide drug design include molecular dynamics simulations, which model molecular behavior over time to provide insights into peptide function and interactions, and structure-based design, which utilizes insights from protein 3D structures to develop and refine peptide therapeutics mdpi.commdpi.comkaust.edu.sanih.gov. Machine learning and artificial intelligence are also shaping therapeutic peptide design by enhancing the prediction of pharmacokinetic properties and aiding in the autonomous design of therapeutic peptides mdpi.comkaust.edu.saoup.com. Tools like AlphaFold, a deep learning-based method, have significantly improved the prediction of peptide conformations and interactions mdpi.comnih.gov.

Virtual screening has been applied to various targets, including G-protein coupled receptors (GPCRs), a class that includes the GnRH receptor acs.org. Studies have shown that virtual screening of tailored libraries can be highly enriched in active ligands compared to random compound collections acs.org.

Prediction of Bioavailability for Modified Peptides

Predicting the bioavailability of modified peptides is a significant challenge in peptide drug development, particularly for non-parenteral routes of administration like oral delivery mdpi.comkaust.edu.saoup.com. Bioavailability is influenced by factors such as membrane permeability, solubility, and susceptibility to enzymatic degradation mdpi.comoup.comfrontiersin.orgnih.gov.

Computational methods are being developed and applied to predict the pharmacokinetic properties of peptides, including their penetration into biological membranes, which is intimately related to bioavailability kaust.edu.safrontiersin.org. Cheminformatic filters, molecular dynamics simulations, artificial intelligence algorithms, and statistical models are utilized for this purpose frontiersin.org. While computational approaches for predicting oral bioavailability of small molecules are more established, there is an ongoing need for models specifically tailored to peptides kaust.edu.sanih.gov. Existing computational methods often focus on enhancing membrane permeability and are sometimes supplemented by predictions of metabolism and stability kaust.edu.sa.

Machine learning algorithms have emerged as valuable tools for predicting the pharmacokinetic properties of peptides with reduced costs and time frontiersin.org. These models often utilize molecular data, including physicochemical properties and amino acid sequence composition, to predict properties like cell-penetrating ability oup.comfrontiersin.org.

Despite advancements, challenges remain in accurately predicting peptide bioavailability computationally, especially for modified peptides incorporating non-canonical amino acids or cyclizations mdpi.comkaust.edu.sa. However, the continued development and application of these theoretical approaches are crucial for the rational design of Leuprolide analogs and conjugates with improved pharmacokinetic profiles.

Preclinical Pharmacological and Biophysical Characterization Methodologies

Enzymatic Stability Studies (in vitro degradation kinetics)

In vitro enzymatic stability studies are performed to assess the susceptibility of leuprolide to degradation by enzymes present in biological matrices. These studies help determine the intrinsic stability of the peptide and the potential impact of enzymatic activity on its half-life and efficacy.

Studies evaluating the in vitro enzymatic degradation of leuprolide acetate (B1210297) in mucosal homogenates of rat small intestine have shown that leuprolide is quickly degraded when incubated with these homogenates at 37°C. nih.gov Analysis by HPLC revealed the presence of at least four metabolites, suggesting cleavages mediated by serine proteases. nih.gov The apparent Michaelis-Menten constant (Km) and maximal reaction velocity (Vmax) for leuprolide in this system were determined to be 898 mM and 3.4 nmol/min/mg protein, respectively. nih.gov

The degradation of leuprolide in intestinal homogenates was significantly suppressed in the presence of protease inhibitors such as antipain (B1666059) and 3,4-dichloroisocoumarin (B162991) (DCI). nih.gov Weaker protection was observed with bestatin (B1682670) and p-hydroxymercuribenzoic acid (PCMB), while alpha 2-macroglobulin (MG) showed no protection. nih.gov These findings indicate that enzymatic degradation of leuprolide in this in vitro model is preventable through the use of appropriate inhibitors or formulation strategies. nih.gov

Aqueous stability studies of leuprolide acetate in phosphate-buffered saline (PBS) at various pH values (2.0–7.4) and temperatures have also been conducted. researchgate.net Results indicated that the aqueous stability of leuprolide acetate is higher at lower temperatures. researchgate.net Degradation was accelerated at lower pH values. researchgate.net

Peptide-Polymer Interactions and Controlled Release Mechanisms (in vitro)

Understanding the interactions between leuprolide and biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), is critical for designing controlled-release formulations. In vitro studies investigate the kinetics of peptide sorption into the polymer matrix, the influence of polymer degradation on peptide release, and the distribution of the peptide within the polymer.

Strong interactions have been observed between cationic peptides like leuprolide and low molecular weight free acid end-group PLGAs, which are commonly used in controlled-release depots. nih.govnih.gov This interaction involves the absorption of the peptide into the polymer phase, rather than just surface adsorption. gpenconference.com

Sorption Kinetics to Biodegradable Polymers (e.g., PLGA)

The kinetics of peptide sorption to PLGA have been examined by incubating leuprolide acetate solutions with polymer particles or films. nih.govnih.gov Studies involving incubation of 0.2-4 mM leuprolide acetate in 0.1 M HEPES buffer, pH 7.4, with PLGA particles or films at temperatures ranging from 4°C to 37°C for 24 hours have been reported. nih.govnih.gov The extent of peptide absorption or loading into the PLGA was determined using techniques such as two-phase extraction and amino acid analysis. nih.govnih.gov

When PLGA-COOH chains are sufficiently mobilized, therapeutic peptides can be internalized and distributed throughout the polymer phase at physiological temperature, forming a salt with low-molecular-weight PLGA-COOH. nih.govnih.gov Absorption of leuprolide into low MW PLGA-COOH particles has yielded approximately 17 wt% leuprolide loading in the polymer. nih.govnih.gov Sorption isotherms of leuprolide to PLGA 50/50 microspheres over 24 hours have indicated that leuprolide quickly sorbs to the microspheres. gpenconference.com

Polymer Degradation and Peptide Release Profiles

The release of encapsulated peptides from PLGA micro and nanoparticles is influenced by factors such as PLGA molecular weight, lactide/glycolide ratio, end groups, particle morphology, and drug distribution. bioline.org.br PLGA degrades through hydrolysis of its ester bonds, generating lactic and glycolic acids, which can reduce the pH of the microenvironment. bioline.org.br

In vitro release studies of leuprolide from PLGA microspheres are commonly performed in buffer solutions, such as PBS at pH 7.4, at 37°C. dissolutiontech.comacs.org The release profiles can be triphasic or biphasic depending on the testing method and formulation. dissolutiontech.com A triphasic profile typically involves an initial burst release, followed by a slower release phase, and then potentially another phase influenced by polymer degradation. dissolutiontech.com For example, a study using Franz diffusion cells observed a triphasic release profile with approximately 50% of the drug released in the first 24 hours. dissolutiontech.com

The molecular weight of PLGA and the lactide/glycolide ratio significantly impact the degradation rate and, consequently, the drug release kinetics. bioline.org.brmdpi.com Lower molecular weight PLGA generally leads to faster degradation and more rapid drug release. bioline.org.brmdpi.com Increasing the glycolic acid content in PLGA copolymers increases hydrophilicity and accelerates degradation and drug release. bioline.org.brmdpi.comnih.gov PLGA copolymers with free carboxylic end groups can cause a higher initial burst and faster release rates compared to end-capped polymers. bioline.org.br

In vitro release studies of leuprolide from PLGA microspheres have shown sustained release over periods of several weeks to over a month. nih.govgpenconference.comijper.org For instance, leuprolide-absorbed PLGA particles exhibited cumulative release percentages of 64%, 73%, 85%, 92%, and 99% after 7, 14, 22, 28, and 40 days of incubation, respectively, in release buffer. nih.gov Microspheres prepared by aqueous remote loading have shown continuous release of 82% leuprolide over 1 month with a low initial burst release. gpenconference.com

The interaction between cationic peptides and negatively charged PLGA matrices can impede release, with greater peptide charge contributing to slower release rates. rsc.org The pH within degrading PLGA microspheres is acidic and dynamic, decreasing over time as carboxylic acid end groups are produced. rsc.org This changing microenvironment pH can influence peptide charge and release kinetics. rsc.org

Interactive Data Table: In Vitro Leuprolide Release from PLGA Particles nih.gov

Incubation Time (days)Cumulative Leuprolide Release (%)
764
1473
2285
2892
4099

Note: Data derived from a study on leuprolide absorption into low MW PLGA-COOH particles. nih.gov

Confocal Raman Microspectroscopy for Polymer Phase Penetration Studies

Confocal Raman microspectroscopy is a label-free technique used to examine the penetration and distribution of peptides within the polymer phase of delivery systems like PLGA microspheres or films. nih.govnih.gov This technique allows for the visualization of both the polymer and the peptide based on their unique Raman spectra. nih.govmdpi.com

By identifying characteristic Raman peaks for the polymer (e.g., at 1764 cm⁻¹ for the C=O bond in PLGA) and the peptide (e.g., at 1545 cm⁻¹), selective imaging of their distribution within the sample is possible. nih.gov Z-scanning allows for the recording of the 3D distribution of the peptide within the polymer film. nih.gov

Studies using confocal Raman microspectroscopy and stimulated Raman scattering (SRS) have directly visualized the penetration of leuprolide into PLGA films. nih.govnih.gov These techniques have confirmed that when PLGA-COOH chains are mobilized, leuprolide can penetrate and distribute throughout the polymer phase. nih.govnih.gov Confocal Raman microscopy has also been used to study the uptake and internalization of PLGA nanoparticles into cells, demonstrating co-localization with cellular components like lipid bodies. mdpi.comd-nb.info

Cell Culture Models for Mechanistic Investigations

Cell culture models are valuable tools for investigating the cellular and molecular mechanisms of action of leuprolide and evaluating the performance of leuprolide-loaded delivery systems at a cellular level.

2D Monolayer and 3D Spheroid Culture Systems

Both 2D monolayer and 3D spheroid cell culture systems are employed in preclinical studies involving leuprolide. 2D monolayer cultures involve cells grown as a single layer on a flat surface, while 3D spheroid cultures involve cells grown as aggregates, mimicking the in vivo tissue architecture more closely. nih.govresearchgate.netoncotarget.com

Studies investigating the direct inhibitory effect of leuprolide and leuprolide-fatty acid conjugates on the proliferation of prostate cancer cells have utilized both 2D monolayer and 3D spheroid culture models of cell lines such as PC3. nih.govresearchgate.netdovepress.comnih.govresearchgate.net

In 2D monolayer cultures, cell viability and proliferation assays (e.g., using WST-1 and live/dead assays) are performed after treating cells with different concentrations of leuprolide or its conjugates. nih.gov These studies can demonstrate the direct antiproliferative effects on cancer cells. nih.govresearchgate.netdovepress.comnih.govresearchgate.net For instance, leuprolide-fatty acid conjugates have shown superior direct antiproliferative effects on PC3 cells compared to leuprolide alone in 2D culture after repeated daily treatment. nih.govresearchgate.netdovepress.comnih.gov

3D spheroid models are used to better simulate the microenvironment of solid tumors and evaluate the long-acting inhibitory effects of treatments. nih.govresearchgate.netdovepress.com In 3D spheroid culture assays, spheroids are formed and then treated with test samples. nih.govresearchgate.net The anti-tumor response is assessed by observing and quantifying spheroid volume and cell viability within the spheroid over time. nih.govresearchgate.netdovepress.com Studies using 3D spheroid models have indicated that leuprolide-fatty acid conjugates with a one-time treatment can perform a long-acting inhibitory effect on tumor growth compared to daily leuprolide treatment. nih.govresearchgate.netdovepress.com This highlights the potential of formulation strategies to improve the stability and efficacy of leuprolide in a more complex cellular environment. nih.govresearchgate.netdovepress.com The use of 3D cultures in addition to 2D cultures can provide more relevant biological information regarding drug sensitivity and resistance, as 3D cultures can exhibit higher innate resistance to anti-cancer drugs. oncotarget.com

In Vitro/Ex Vivo Models for Organ-Specific Studies

In vitro and ex vivo models are employed to study the effects of leuprolide on specific organs and tissues, providing insights into its localized pharmacological activities.

Studies utilizing in vitro models have investigated the direct effects of leuprolide on various cell types, including those from prostate cancer and ovarian tissue. In vitro studies on human prostate cancer cell lines and primary cultures have explored the impact of leuprolide on cell viability and apoptosis. researchgate.netpsu.eduplos.org While some studies in primary prostate cancer cell co-cultures showed a significant inhibitory effect on cell viability researchgate.netpsu.edu, research using certain prostate cancer cell lines (WPE1-NA22, BPH-1, LNCaP, and VCaP) did not observe an effect on cell viability after treatment with leuprolide. plos.org This highlights potential differences in response depending on the specific cell model used.

In vitro studies have also examined the effects of leuprolide on ovarian steroidogenesis using luteinized granulosa cell cultures obtained from women undergoing assisted reproduction. nih.gov The addition of leuprolide to these cell cultures resulted in a reduction in the production of testosterone (B1683101), estradiol, and progesterone (B1679170), with the reduction in progesterone being significant at higher concentrations (10⁻⁶ M). nih.gov

Ex vivo models, such as those using human ovarian cortical pieces and granulosa cells, have been utilized to investigate the potential protective effects of leuprolide against damage induced by chemotherapy and radiation. aetna.comnih.gov However, in vitro studies using these ex vivo models found that co-administration of leuprolide acetate with cytotoxic chemotherapy agents did not preserve ovarian reserve in vitro, nor did it activate anti-apoptotic pathways or prevent follicle loss and DNA damage induced by these drugs. nih.gov

Furthermore, in vitro release studies using polymeric implants containing leuprolide acetate have been conducted to evaluate the drug's release profile from drug delivery systems. researchgate.netnih.govresearchgate.netresearchgate.net These studies often compare the release kinetics in simulated biological fluids, such as PBS, to in vivo release profiles. researchgate.netnih.govresearchgate.netresearchgate.net For instance, in vitro release evaluations of in-situ forming controlled-release systems containing leuprolide acetate have shown initial burst release characteristics. researchgate.netnih.govresearchgate.net Comparisons between in vitro and in vivo release profiles from PLGA implants have shown similar trends after 72 hours, although the rate of release was observed to be slower in vivo, potentially due to factors like tissue pressure and limited diffusion. nih.govresearchgate.net

Data on in vitro release from a PLGA implant formulation showed an initial burst release of 14%, compared to 7% in vivo in female rats over a 28-day period. researchgate.netnih.gov After the initial phase, 21.6% and 49% of the drug were released in vivo within 3 and 7 days, respectively. nih.gov

In vitro studies have also assessed the cytotoxicity of leuprolide-containing materials on cells like osteoblasts, indicating that certain formulations may not exhibit cytotoxic effects and could even potentially improve cell proliferation. researchgate.net

The use of in vitro and ex vivo models, including primary cell co-cultures and organ-specific tissue models, provides valuable data for the preclinical characterization of leuprolide, helping to understand its cellular and tissue-level effects and evaluate the performance of different formulations.

Table 1: Summary of Leuprolide Effects in Primary Cell Co-culture Systems (Prostate Cancer)

System TypeCell Types Co-culturedLeuprolide Concentration RangeObserved EffectsGnRH Receptor ExpressionCitation
Bicameral Primary Co-cultureEpithelial and Stromal Cells5-20 ng/mLSignificant reduction in cell growth; Increased DNA fragmentationNo significant change researchgate.netpsu.edu
Primary Cell Cultures (Prostate)Not specifiedVariousRadiosensitization potential investigated (alone or with other agents)Not specified researchgate.net

Table 2: Comparison of In Vitro and In Vivo Release from PLGA Implant with Leuprolide Acetate

Study ParameterIn Vitro ResultIn Vivo Result (Female Rats)DurationCitation
Initial Burst Release14%7%28 days researchgate.netnih.gov
Release at 3 daysNot specified21.6%28 days nih.gov
Release at 7 daysNot specified49%28 days nih.gov

Future Directions and Emerging Research Avenues for Leuprolide

Exploration of Novel GnRHR Signaling Pathways and Receptor Subtypes

The primary mechanism of action for leuprolide involves binding to the gonadotropin-releasing hormone receptor (GnRHR), a G protein-coupled receptor (GPCR) predominantly found in pituitary gonadotrope cells. nih.govdrugbank.comnih.govguidetopharmacology.org This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a crucial downregulation of these hormones upon continuous exposure. drugbank.comfda.gov However, research indicates that the molecular mechanisms underlying the therapeutic effects of GnRH analogs may be more intricate than initially understood. researchgate.netnih.gov

Studies are exploring the complex signaling pathways activated by GnRHR binding, which involve the dissociation of G protein subunits and a cascade of events leading to gonadotropin production and secretion. nih.gov This includes the involvement of the Gαq/11 subunit, phospholipase Cβ (PLCβ), phospholipase A2 (PLA2), and phospholipase D (PLD). nih.gov Further investigation into these pathways could reveal new targets for modulating GnRHR activity.

Furthermore, while the primary human GnRHR is GnRH1R, the existence and role of a second subtype, GnRH2R, are being investigated, although its expression in humans is debated. nih.govguidetopharmacology.orggenecards.org The amino acid at position 8 in GnRH analogs is known to be crucial for ligand selectivity among different GnRH receptor subtypes. mdpi.com Understanding the interaction of leuprolide and its analogs with potential novel receptor subtypes or variations in GnRH1R expression in different tissues could uncover new therapeutic opportunities beyond the reproductive system. The presence of GnRHR in various non-reproductive tissues, including the brain, suggests that GnRH analogs might exert direct effects on these tissues, adding another layer of complexity and potential for therapeutic exploration. researchgate.netnih.gov

Advanced Computational Modeling for Peptide Engineering and Prediction

Computational methods are playing an increasingly significant role in the design and development of peptide-based therapeutics like leuprolide. mdpi.comnih.govresearchgate.net Advanced computational modeling techniques are being utilized for peptide engineering and prediction, aiming to improve the properties of existing peptides and design novel analogs with enhanced characteristics. mdpi.comnih.gov

These methods include sequence-based approaches, property-based design methods, and conformation-based techniques to predict peptide structures and analyze structure-activity relationships (SARs). nih.gov Tools like PEP-FOLD are used to predict the 3D structures of peptides. nih.gov Computational modeling can assist in overcoming challenges associated with peptide drugs, such as in vivo instability and membrane impermeability. mdpi.com

Specifically for leuprolide, computational approaches can aid in rationally designing analogs with improved binding affinity and specificity for GnRHR or other potential targets. mdpi.com They can also help predict the conformational changes that occur upon amino acid substitutions, which are known to influence biological activity. researchgate.net The integration of computational modeling with analytical techniques is also being explored to improve the precision and efficiency of peptide drug analysis. ijsra.net

Development of Multifunctional and Cell-Penetrating Leuprolide Analogs

Efforts are underway to develop leuprolide analogs with improved biopharmaceutical properties, including enhanced stability, increased half-life, and improved cellular permeability. researchgate.netdovepress.com This involves the development of multifunctional and cell-penetrating leuprolide analogs.

One approach is the conjugation of leuprolide with fatty acids to create self-assembled conjugates (LFCs). dovepress.com These conjugates have shown enhanced permeability and improved cell-penetrating activity in vitro, potentially improving the direct anticancer activity of leuprolide. dovepress.com Studies have demonstrated that LFCs can exhibit superior antiproliferative effects on cancer cells compared to leuprolide alone. dovepress.com

The development of cell-penetrating peptides (CPPs) as tools to enhance the delivery of peptide drugs is an active area of research. nih.govgoogle.com While leuprolide itself is a peptide, conjugating it with or formulating it alongside CPPs could potentially improve its ability to cross biological membranes and reach intracellular targets, if relevant GnRHR signaling or other therapeutic targets are found within cells. nih.govintertek.com Research into CPPs is exploring their potential to enhance transmucosal delivery of peptide therapeutics. nih.gov

Integration of Advanced Analytical Technologies for Comprehensive Peptide Characterization

Comprehensive characterization of peptide therapeutics like leuprolide is crucial throughout the development process to ensure their quality, stability, and efficacy. intertek.comresearchgate.net Advanced analytical technologies are being increasingly integrated to provide detailed insights into the physicochemical properties, structural integrity, and biological activity of leuprolide and its analogs. researchgate.netijsra.netintertek.com

Techniques such as high-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UHPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely used for peptide characterization. ijsra.netintertek.comresearchgate.net These methods allow for the determination of peptide identity, purity, content, and the identification of degradation products. intertek.comresearchgate.net

Advanced LC-MS/MS techniques are being used for the characterization and identification of therapeutic peptide catabolites, providing crucial information about how leuprolide is metabolized. sciex.com This helps in understanding metabolic soft spots and designing more stable sequences. sciex.com The integration of computational modeling with these analytical techniques is expected to further enhance the precision and efficiency of peptide analysis. ijsra.net

Role of Leuprolide in Unraveling Broader Peptide Hormone Biology

As a well-characterized synthetic analog of GnRH, leuprolide plays a significant role in research aimed at unraveling the broader aspects of peptide hormone biology. nih.govdrugbank.comajpbp.com Studies using leuprolide contribute to understanding the complex mechanisms of GnRH action, including its pulsatile secretion and the resulting differential production of gonadotropins. nih.gov

By studying the interaction of leuprolide with GnRHR and the subsequent downstream signaling events, researchers gain insights into the intricate feedback mechanisms governing the hypothalamic-pituitary-gonadal (HPG) axis. drugbank.compatsnap.comoup.com This knowledge is not only crucial for optimizing leuprolide's therapeutic use but also for understanding the physiology of reproduction and hormone-dependent diseases.

Q & A

Q. What strategies reconcile in vitro-in vivo discordance in Leuprolide’s immunomodulatory effects?

  • Methodological Approach : Use microdialysis in target tissues (e.g., endometrial implants) to measure local drug concentrations. Pair with transcriptomic profiling (RNA-seq) to identify pathways (e.g., NF-κB) that may explain differential responses between in vitro models and clinical outcomes .

Tables for Reference

Formulation Comparison ATRIGEL® (6%)LUPRON®
Release Duration 91 days30-90 days
Testosterone Suppression SustainedVariable
Pooled Sample Analysis LimitedIndividual
Statistical Power ReducedHigh
Reference
Key Research Frameworks Application Example
PICO Prostate cancer patients (P), Leuprolide (I), Placebo (C), PSA reduction (O)
FINER Feasibility of claims data linkage to EHRs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.